Product packaging for Methyl 2,2-dimethyl-4-oxopentanoate(Cat. No.:CAS No. 66372-99-4)

Methyl 2,2-dimethyl-4-oxopentanoate

Cat. No.: B3055702
CAS No.: 66372-99-4
M. Wt: 158.19 g/mol
InChI Key: LHQVAKJKSNADQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2,2-dimethyl-4-oxopentanoate is a biochemical research compound with the CAS Registry Number 66372-99-4 . This compound has the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . Its structure is defined by the SMILES code CC(=O)CC(C)(C)C(=O)OC, featuring a ketone and an ester functional group . The available purity for this reagent ranges from 85.0% to 99.8% . As a specialty chemical, it serves as a valuable synthetic intermediate or building block in organic synthesis and medicinal chemistry research, although its specific research value and mechanism of action are areas of active investigation. Researchers are exploring its potential applications in developing novel compounds and pathways. This product is intended for research purposes only and is not classified for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B3055702 Methyl 2,2-dimethyl-4-oxopentanoate CAS No. 66372-99-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66372-99-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 2,2-dimethyl-4-oxopentanoate

InChI

InChI=1S/C8H14O3/c1-6(9)5-8(2,3)7(10)11-4/h5H2,1-4H3

InChI Key

LHQVAKJKSNADQG-UHFFFAOYSA-N

SMILES

CC(=O)CC(C)(C)C(=O)OC

Canonical SMILES

CC(=O)CC(C)(C)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for methyl 2,2-dimethyl-4-oxopentanoate, a valuable building block in organic synthesis. The document details the core synthetic strategy, presents quantitative data for comparative analysis, and offers a detailed experimental protocol. Visual aids in the form of reaction pathways and experimental workflows are included to enhance understanding.

Core Synthetic Strategy: Exhaustive Methylation of Methyl Acetoacetate

The most direct and widely applicable method for the synthesis of this compound is the exhaustive methylation of methyl acetoacetate. This approach falls under the well-established acetoacetic ester synthesis, which allows for the alkylation of the α-carbon of a β-keto ester.[1]

The reaction proceeds in two key stages:

  • Enolate Formation: A strong base is used to deprotonate the acidic α-carbon of methyl acetoacetate, forming a resonance-stabilized enolate. Sodium hydride (NaH) is a commonly employed base for this transformation due to its ability to irreversibly deprotonate the β-keto ester.

  • Nucleophilic Substitution (SN2): The resulting enolate acts as a nucleophile and attacks a methylating agent, typically methyl iodide (CH₃I). To achieve the desired gem-dimethylation, an excess of both the base and the methylating agent is crucial. The process is repeated to introduce the second methyl group at the same α-position.

The overall transformation can be visualized as follows:

G cluster_0 Step 1: First Methylation cluster_1 Step 2: Second Methylation Methyl Acetoacetate Methyl Acetoacetate Enolate_1 Enolate Intermediate Methyl Acetoacetate->Enolate_1  NaH Methyl 2-methyl-4-oxopentanoate Methyl 2-methyl-4-oxopentanoate Enolate_1->Methyl 2-methyl-4-oxopentanoate  CH3I Enolate_2 Enolate Intermediate Methyl 2-methyl-4-oxopentanoate->Enolate_2  NaH This compound This compound Enolate_2->this compound  CH3I

Figure 1: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via exhaustive methylation of methyl acetoacetate. These values are compiled from analogous reactions and represent a typical experimental setup.

ParameterValueUnitNotes
Reactants
Methyl Acetoacetate1.0molar equivalentStarting material
Sodium Hydride (60% dispersion in mineral oil)2.2molar equivalentsBase for deprotonation
Methyl Iodide2.5molar equivalentsMethylating agent
Reaction Conditions
SolventTetrahydrofuran (THF)-Anhydrous
Temperature0 °C to reflux°CInitial cooling, then heating
Reaction Time12 - 24hoursMonitored by TLC or GC
Yield
Expected Yield70 - 85%Isolated yield

Detailed Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

  • Methyl acetoacetate (CH₃COCH₂COOCH₃)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

G A 1. Setup and Inert Atmosphere - Assemble a dry round-bottom flask with a stirrer, condenser, and dropping funnel. - Flush the system with an inert gas (N2 or Ar). B 2. Addition of Sodium Hydride - Suspend NaH (2.2 eq) in anhydrous THF. A->B C 3. Addition of Methyl Acetoacetate - Cool the suspension to 0 °C (ice bath). - Add methyl acetoacetate (1.0 eq) dropwise via the dropping funnel. B->C D 4. First Enolate Formation - Stir the mixture at 0 °C for 30 minutes, then allow to warm to room temperature. C->D E 5. First Methylation - Add methyl iodide (1.25 eq) dropwise. - Stir for 2-4 hours. D->E F 6. Second Enolate Formation and Methylation - Add another portion of NaH (1.0 eq) and stir for 1 hour. - Add the remaining methyl iodide (1.25 eq). E->F G 7. Reflux - Heat the reaction mixture to reflux and maintain for 12-24 hours. - Monitor reaction progress by TLC or GC. F->G H 8. Quenching - Cool the reaction to 0 °C. - Slowly add saturated aqueous NH4Cl to quench excess NaH. G->H I 9. Extraction - Transfer the mixture to a separatory funnel. - Extract with diethyl ether (3x). H->I J 10. Washing and Drying - Wash the combined organic layers with water and brine. - Dry over anhydrous MgSO4. I->J K 11. Purification - Filter and concentrate the organic phase under reduced pressure. - Purify the crude product by fractional distillation. J->K L This compound K->L

Figure 2: Experimental workflow for the synthesis of this compound.

Detailed Steps:

  • Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel is flushed with a stream of dry nitrogen or argon.

  • Base Suspension: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the careful addition of sodium hydride (2.2 molar equivalents, 60% dispersion in mineral oil). The suspension is stirred.

  • Substrate Addition: The flask is cooled to 0 °C using an ice bath. Methyl acetoacetate (1.0 molar equivalent) is dissolved in a small amount of anhydrous THF and added dropwise to the stirred suspension of sodium hydride via the dropping funnel over a period of 30 minutes.

  • Enolate Formation and First Methylation: The reaction mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete, then allowed to warm to room temperature. Methyl iodide (1.25 molar equivalents) is then added dropwise, and the mixture is stirred for 2-4 hours.

  • Second Methylation: A second portion of sodium hydride (1.0 molar equivalent) is carefully added, and the mixture is stirred for 1 hour. The remaining methyl iodide (1.25 molar equivalents) is then added dropwise.

  • Reaction Completion: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • The reaction flask is cooled to 0 °C in an ice bath.

    • The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose any unreacted sodium hydride.

    • The resulting mixture is transferred to a separatory funnel.

    • The aqueous layer is extracted three times with diethyl ether.

    • The combined organic extracts are washed sequentially with water and brine.

    • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions:

  • Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled with extreme care under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are required for this reaction to proceed efficiently.

  • The quenching of sodium hydride is an exothermic process and should be performed slowly and with cooling.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available analytical techniques.

References

An In-depth Technical Guide on the Physical Properties of Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Methyl 2,2-dimethyl-4-oxopentanoate (CAS No. 66372-99-4). Due to the limited availability of experimentally determined data for this specific compound, this guide also includes data for its close structural isomers to provide a comparative context. Furthermore, detailed experimental protocols for determining key physical properties are outlined, and a plausible synthetic pathway is visualized.

Core Physical Properties

Table 1: Summary of Quantitative Data for this compound and Its Isomers

PropertyThis compound (CAS: 66372-99-4) (Computed/Estimated)Methyl 4,4-dimethyl-3-oxopentanoate (CAS: 55107-14-7) (Experimental)Methyl 2,4-dimethyl-3-oxopentanoate (CAS: 59742-51-7) (Computed)[1]
Molecular Formula C₈H₁₄O₃C₈H₁₄O₃C₈H₁₄O₃
Molecular Weight 158.19 g/mol 158.19 g/mol 158.19 g/mol
Boiling Point Estimated: 180-200 °C at 760 mmHg67-70 °C at 13 mmHgNot available
Density Estimated: ~0.99 g/mL at 25 °C0.99 g/mL at 25 °CNot available
Refractive Index Estimated: ~1.42 - 1.44 at 20 °Cn20/D 1.487Not available
XLogP3 0.61.41.6
Hydrogen Bond Donor Count 000
Hydrogen Bond Acceptor Count 333
Rotatable Bond Count 444

Note: The properties for this compound are estimations based on the available data for its isomers and general principles of organic chemistry. Experimental verification is required for precise values.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.

2.1. Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient way to determine the boiling point of a small sample of liquid.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (Bunsen burner or oil bath), and mineral oil.

  • Procedure:

    • A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end down into the test tube containing the liquid.

    • The test tube is attached to a thermometer using a rubber band or wire.

    • The assembly is clamped and immersed in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

    • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is stopped, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2]

2.2. Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method provides a precise way to determine the density of a liquid.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature water bath.

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured (m₁).

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside. The mass of the pycnometer with the liquid is measured (m₂).

    • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature. Its mass is then measured (m₃).

    • The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

2.3. Refractive Index Measurement (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

  • Apparatus: Abbe refractometer, a light source (usually a sodium lamp), and a constant temperature water bath.

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

    • The refractive index is read directly from the instrument's scale.[3] The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Plausible Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product methyl_isobutyrate Methyl isobutyrate condensation Claisen Condensation methyl_isobutyrate->condensation acetone Acetone acetone->condensation base Strong Base (e.g., Sodium ethoxide) base->condensation Catalyst workup Acidic Workup condensation->workup Intermediate Enolate product This compound workup->product

Caption: Plausible synthesis of this compound via Claisen condensation.

This guide provides a foundational understanding of the physical properties of this compound for researchers and professionals in drug development. The included data, while partially estimated, offers a valuable starting point for further experimental investigation. The detailed protocols and the visualized synthetic pathway aim to facilitate practical laboratory work with this compound.

References

Spectroscopic Data Analysis of Methyl 2,2-dimethyl-4-oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for methyl 2,2-dimethyl-4-oxopentanoate (CAS No. 66372-99-4). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous structures. It also includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of organic molecules in research and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the chemical structure and standard spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.7Singlet3HO-CH₃
~2.9Singlet2HCH₂ -C=O
~2.1Singlet3HC(=O)-CH₃
~1.2Singlet6HC-(CH₃ )₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)Carbon TypeAssignment
~207QuaternaryC =O (Ketone)
~177QuaternaryC =O (Ester)
~52PrimaryO-C H₃
~51SecondaryC H₂-C=O
~45QuaternaryC -(CH₃)₂
~30PrimaryC(=O)-C H₃
~25PrimaryC-(C H₃)₂

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group
~1740C=O Stretch (Ester)
~1715C=O Stretch (Ketone)
~2950-2850C-H Stretch (Alkyl)
~1200-1100C-O Stretch (Ester)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
158[M]⁺ (Molecular Ion)
143[M - CH₃]⁺
115[M - COOCH₃]⁺
101[M - CH₂COCH₃]⁺
57[C(CH₃)₃]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filtration: To remove any particulate matter that can affect spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is typically used.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • Acquisition Parameters: For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

  • ATR Crystal: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be collected.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-adding multiple scans will improve the signal-to-noise ratio.[2] The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Sample Introduction: For a volatile liquid, the sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[3] This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow Logical Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration NMR NMR Spectroscopy (¹H, ¹³C) Filtration->NMR IR IR Spectroscopy (FTIR-ATR) Filtration->IR MS Mass Spectrometry (EI) Filtration->MS NMR_Data Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Mass-to-Charge Ratios (Molecular Ion, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Chemical structure and IUPAC name of Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, and physicochemical properties of Methyl 2,2-dimethyl-4-oxopentanoate. Due to the limited availability of public data, this document focuses on the foundational chemical information and highlights the absence of detailed experimental and application-specific data.

Chemical Structure and IUPAC Name

This compound is a keto ester with a pentanoate backbone. The structure consists of a five-carbon chain with a methyl ester at one end. Two methyl groups are attached to the second carbon (alpha-carbon relative to the ester), and a ketone functional group is located on the fourth carbon.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₄O₃LookChem[1]
Molecular Weight 158.197 g/mol LookChem[1]
CAS Number 66372-99-4LookChem[1]
Canonical SMILES CC(=O)CC(C)(C)C(=O)OCLookChem[1]
XLogP3 0.6LookChem[1]
Hydrogen Bond Donor Count 0LookChem[1]
Hydrogen Bond Acceptor Count 3LookChem[1]
Rotatable Bond Count 4LookChem[1]
Exact Mass 158.094294304LookChem[1]
Heavy Atom Count 11LookChem[1]
Complexity 170LookChem[1]

Experimental Data and Protocols

As of the date of this document, a thorough search of scientific databases and chemical literature did not yield any detailed experimental protocols for the synthesis of this compound. Similarly, no publicly available experimental spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this specific compound could be located.

While synthetic methods for structurally related keto esters are known, a direct and validated protocol for the title compound remains to be published in accessible literature.

Biological Activity and Applications

Currently, there is no available information in the public domain regarding the biological activity of this compound or its applications in signaling pathways, drug development, or as a research chemical. The role of the "magic methyl" group in altering the pharmacokinetic and pharmacodynamic properties of drug candidates is a well-established concept in medicinal chemistry; however, no such studies involving this particular molecule have been identified.

Due to the lack of information on its biological or chemical interactions, no signaling pathways or experimental workflow diagrams can be provided at this time.

Conclusion

This compound is a known chemical entity with defined structural and computed properties. However, there is a notable absence of in-depth technical information in the public domain. For researchers and scientists, this presents both a challenge and an opportunity. The lack of data on its synthesis, experimental properties, and potential applications suggests that this compound is currently underexplored. Further research into this molecule could provide valuable insights and potentially uncover novel applications in various scientific fields. It is recommended that any researcher interested in this compound undertake its synthesis and full characterization to establish a baseline of experimental data for future studies.

References

An In-depth Technical Guide to Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 66372-99-4[1][2]

Introduction

Methyl 2,2-dimethyl-4-oxopentanoate is a gamma-keto ester. This class of organic compounds is of significant interest in synthetic and medicinal chemistry due to their versatile reactivity and presence in various biologically active molecules. The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations, making them valuable building blocks for the synthesis of more complex molecules, including heterocyclic compounds and analogues of natural products. This guide provides a comprehensive overview of the known properties, potential synthetic approaches, and speculative applications of this compound in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. It is important to note that detailed experimental data for this specific compound is scarce in publicly available literature.

PropertyValueSource
CAS Number 66372-99-4[1][2]
Molecular Formula C8H14O3[1]
Molecular Weight 158.19 g/mol [1]
Purity ≥95%[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Michael Addition

A potential and straightforward approach for the synthesis of this compound involves the Michael addition of an enolate to an α,β-unsaturated carbonyl compound.

Experimental Protocol: A General Approach

The following is a generalized protocol that could be adapted for the synthesis of this compound. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.

Materials:

  • Methyl isobutyrate

  • Mesityl oxide

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Quenching agent (e.g., saturated aqueous ammonium chloride solution)

  • Apparatus for anhydrous reactions under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve methyl isobutyrate in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF to the stirred solution of methyl isobutyrate.

  • Allow the resulting enolate solution to stir at -78 °C for 30-60 minutes.

  • Slowly add mesityl oxide to the enolate solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization: The structure of the synthesized product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Applications in Drug Development

While there is no direct evidence of this compound being used in drug development, the γ-keto ester moiety is a valuable pharmacophore and synthetic intermediate in medicinal chemistry.

As a Building Block: Gamma-keto esters are versatile precursors for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs. The ketone and ester functionalities allow for cyclization reactions to form pyridazinones, pyrazolones, and other important scaffolds.

Inhibitors of Quorum Sensing: Some β-keto esters have been investigated as potential inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production in many pathogenic bacteria.[3] While this compound is a γ-keto ester, its structural similarity to signaling molecules could warrant investigation into its potential to interfere with bacterial communication pathways.

Visualizations

The following diagrams illustrate a plausible synthetic workflow and a generalized signaling pathway where a molecule like this compound could potentially have an inhibitory effect.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Methyl_isobutyrate Methyl_isobutyrate Michael_Addition Michael Addition (LDA, THF, -78°C) Methyl_isobutyrate->Michael_Addition Mesityl_oxide Mesityl_oxide Mesityl_oxide->Michael_Addition Target_Molecule This compound Michael_Addition->Target_Molecule

Caption: Plausible synthetic workflow for this compound.

Signaling_Pathway_Inhibition cluster_pathway Bacterial Quorum Sensing Pathway (Illustrative) Signal_Molecule Autoinducer (e.g., AHL) Receptor_Protein Receptor Protein Signal_Molecule->Receptor_Protein Binds Gene_Expression Virulence Gene Expression Receptor_Protein->Gene_Expression Activates Pathogenesis Pathogenesis Gene_Expression->Pathogenesis Inhibitor Potential Inhibitor (e.g., γ-keto ester analog) Inhibitor->Receptor_Protein Blocks Binding

Caption: General mechanism of quorum sensing inhibition.

Conclusion

This compound, with the CAS number 66372-99-4, is a member of the γ-keto ester family of organic compounds. While specific experimental data for this molecule is limited in the public domain, its chemical structure suggests it could be a valuable building block in organic synthesis. The presence of two reactive functional groups provides a handle for constructing more complex molecular architectures, which is a key aspect in the discovery of new therapeutic agents. Further research into the synthesis and biological evaluation of this and similar compounds is warranted to explore their full potential in medicinal chemistry and drug development.

References

An In-depth Technical Guide on the Reactivity Profile of Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dimethyl-4-oxopentanoate, a β-keto ester, is a versatile building block in organic synthesis. Its reactivity is characterized by the presence of two key functional groups: a ketone and an ester, separated by a methylene group. This arrangement provides multiple reactive sites, making it a valuable precursor for the synthesis of a wide range of organic molecules, including heterocyclic compounds and complex natural products. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, key reactions, and detailed experimental protocols.

Introduction

This compound (CAS No. 66372-99-4) is a dicarbonyl compound that possesses the characteristic reactivity of β-keto esters. The presence of a ketone at the 4-position and a methyl ester at the 1-position, with a gem-dimethyl group at the 2-position, influences its chemical behavior. The acidic α-protons on the carbon atom situated between the two carbonyl groups are a key feature of β-keto esters; however, in this specific molecule, the α-carbon is quaternary, which precludes reactions that rely on the formation of an enolate at this position, such as direct α-alkylation or the Claisen condensation. The reactivity, therefore, is centered around the nucleophilic character of the enolate formed at the C-5 methyl group and the electrophilic nature of the two carbonyl carbons.

This guide will delve into the synthesis of this compound and explore its participation in several key organic reactions, providing a foundation for its application in synthetic chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
CAS Number 66372-99-4[1]
Canonical SMILES CC(=O)CC(C)(C)C(=O)OC[1]
XLogP3 0.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Exact Mass 158.094294304[1]
Heavy Atom Count 11[1]
Complexity 170[1]

Synthesis of this compound

A potential alternative is the acylation of a suitable enolate. For instance, the enolate of methyl isobutyrate could be reacted with an acetylating agent.

A reported synthesis of a structurally similar compound, methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate, involves a Michael addition reaction.[2] This suggests that conjugate addition routes could also be explored for the synthesis of the title compound.

General Experimental Considerations for Synthesis (Hypothetical):

  • Reaction Setup: All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Anhydrous solvents should be used.

  • Reagents: Reagents should be of high purity.

  • Monitoring: Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Purification: The final product should be purified by column chromatography or distillation.

Reactivity Profile and Key Reactions

The reactivity of this compound is dictated by the ketone and ester functional groups. The absence of α-protons between the carbonyls shifts the focus of its reactivity to other positions.

Reactions at the Ketone Carbonyl Group

The ketone carbonyl at the 4-position is susceptible to nucleophilic attack.

The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The ester group is generally unreactive under these conditions.

Experimental Protocol: Reduction with Sodium Borohydride [3][4][5][6][7]

  • Dissolve this compound (1.0 eq) in a suitable protic solvent such as methanol or ethanol at room temperature.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography on silica gel.

Expected Product: Methyl 4-hydroxy-2,2-dimethylpentanoate.

Reactions Involving Enolate Formation

Although enolization cannot occur between the carbonyl groups, the methyl group at the 5-position is acidic and can be deprotonated by a strong base to form an enolate. This enolate can then act as a nucleophile in various reactions.

The enolate generated from this compound can participate in a Robinson annulation reaction with a Michael acceptor, such as methyl vinyl ketone (MVK), to form a six-membered ring.[8][9][10][11][12] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.

Experimental Protocol: Robinson Annulation with Methyl Vinyl Ketone [8]

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF), add a base (e.g., sodium methoxide, sodium ethoxide, or potassium tert-butoxide) (1.0-1.2 eq) at room temperature.

  • Stir the mixture for a period to allow for enolate formation.

  • Add freshly distilled methyl vinyl ketone (1.0-1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the Michael addition is complete (monitored by TLC).

  • For the subsequent aldol condensation and dehydration, the reaction mixture may require heating or the addition of a stronger base or acid catalyst.

  • After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the annulated product by column chromatography.

Expected Product: A substituted cyclohexenone derivative.

Logical Relationship of Robinson Annulation:

Robinson_Annulation sub This compound enol Enolate sub->enol Deprotonation mvk Methyl Vinyl Ketone michael_adduct Michael Adduct (1,5-Diketone) mvk->michael_adduct base Base (e.g., NaOMe) base->enol product Annulated Product (Cyclohexenone) michael_adduct->product Intramolecular Aldol Condensation & Dehydration enol->michael_adduct Michael Addition

Caption: Robinson Annulation of this compound.

Synthesis of Heterocycles

The 1,4-dicarbonyl moiety of this compound makes it a suitable precursor for the synthesis of furans via the Paal-Knorr synthesis.[13][14][15][16][17] This acid-catalyzed cyclization and dehydration reaction would lead to a substituted furan.

Experimental Protocol: Paal-Knorr Furan Synthesis [14]

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene or acetic acid).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux, often with a Dean-Stark trap to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and neutralize the acid.

  • Extract the furan product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography or distillation.

Expected Product: A substituted furan derivative.

Experimental Workflow for Paal-Knorr Furan Synthesis:

Paal_Knorr_Furan start Start: this compound step1 Dissolve in Solvent (e.g., Toluene) start->step1 step2 Add Acid Catalyst (e.g., p-TsOH) step1->step2 step3 Heat to Reflux (with Dean-Stark trap) step2->step3 step4 Monitor by TLC step3->step4 step5 Work-up: Neutralization, Extraction step4->step5 step6 Purification: Column Chromatography step5->step6 end Product: Substituted Furan step6->end

Caption: Paal-Knorr Furan Synthesis Workflow.

In a similar fashion to furan synthesis, reacting this compound with a primary amine or ammonia in the presence of an acid catalyst can yield substituted pyrroles.[13][15][17]

Experimental Protocol: Paal-Knorr Pyrrole Synthesis [15]

  • Dissolve this compound (1.0 eq) and a primary amine (e.g., aniline or benzylamine) or an ammonia source (e.g., ammonium acetate) (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add an acid catalyst if necessary (often the amine salt or acetic acid is sufficient).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, and perform a suitable work-up to isolate the pyrrole product.

  • Purify the product by crystallization or column chromatography.

Expected Product: A substituted pyrrole derivative.

Spectroscopic Data

While specific spectroscopic data (NMR, IR) for this compound was not found in the search results, data for the structurally similar Methyl 2,4-dimethyl-3-oxopentanoate is available and can provide an estimation of the expected spectral features.[18]

Expected Spectroscopic Features for this compound:

  • ¹H NMR:

    • Singlet around 3.7 ppm (3H, -OCH₃).

    • Singlet around 2.2 ppm (3H, -C(=O)CH₃).

    • Singlet around 2.8 ppm (2H, -CH₂-).

    • Singlet around 1.3 ppm (6H, -C(CH₃)₂).

  • ¹³C NMR:

    • Two signals for the carbonyl carbons (ester and ketone) in the range of 170-210 ppm.

    • Signal for the quaternary carbon around 45-55 ppm.

    • Signal for the ester methoxy carbon around 52 ppm.

    • Signals for the other aliphatic carbons.

  • IR Spectroscopy:

    • Two distinct C=O stretching bands, one for the ketone (around 1715 cm⁻¹) and one for the ester (around 1740 cm⁻¹).

    • C-O stretching bands for the ester group.

    • C-H stretching and bending vibrations for the alkyl groups.

Conclusion

This compound is a valuable synthetic intermediate with a rich reactivity profile. The presence of both a ketone and an ester functional group, combined with a unique substitution pattern, allows for a variety of chemical transformations. This guide has outlined the key reactions of this compound, including reduction, Robinson annulation, and the synthesis of furans and pyrroles via the Paal-Knorr reaction. The provided experimental protocols serve as a starting point for researchers and scientists to utilize this versatile molecule in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further investigation into its reactivity is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide to Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2,2-dimethyl-4-oxopentanoate, a specialty chemical intermediate. Due to limited publicly available information on the specific discovery and detailed history of this compound, this document focuses on its chemical identity, physicochemical properties, and a proposed synthetic route based on established organic chemistry principles. While direct applications in drug development and specific signaling pathway interactions are not extensively documented in current literature, this guide serves as a foundational resource for researchers interested in the potential applications of this and related molecules.

Introduction

This compound, with the CAS Number 66372-99-4, is a keto-ester that possesses structural features of interest in organic synthesis.[1] Its potential as a building block in the synthesis of more complex molecules makes it a compound of interest for researchers in medicinal chemistry and materials science. This guide aims to consolidate the available technical data for this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and computational models.

PropertyValueSource
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
CAS Number 66372-99-4[1]
Canonical SMILES CC(=O)CC(C)(C)C(=O)OC[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Exact Mass 158.094294304[1]
Complexity 170[1]

Synthesis and Experimental Protocols

Proposed Synthesis of 2,2-Dimethyl-4-oxopentanoic acid

The synthesis of the parent acid is a critical first step. A potential synthetic route is outlined below.

Reaction: Michael addition of isobutyraldehyde to methyl vinyl ketone, followed by oxidation of the resulting aldehyde.

Step 1: Michael Addition

  • Reactants: Isobutyraldehyde, Methyl vinyl ketone

  • Catalyst: A suitable base, such as sodium ethoxide or a tertiary amine (e.g., triethylamine).

  • Solvent: A polar aprotic solvent like ethanol or THF.

  • Procedure:

    • Dissolve isobutyraldehyde in the chosen solvent in a reaction flask equipped with a stirrer and a dropping funnel.

    • Cool the mixture in an ice bath.

    • Slowly add the base catalyst to the solution.

    • Add methyl vinyl ketone dropwise from the dropping funnel while maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

    • Quench the reaction with a mild acid (e.g., ammonium chloride solution).

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 2,2-dimethyl-4-oxopentanal.

Step 2: Oxidation to Carboxylic Acid

  • Reactant: 2,2-dimethyl-4-oxopentanal

  • Oxidizing Agent: Jones reagent (chromium trioxide in sulfuric acid and acetone) or a milder oxidant like sodium chlorite.

  • Solvent: Acetone for Jones oxidation; a buffered aqueous solution for sodium chlorite.

  • Procedure (using Jones reagent):

    • Dissolve the crude aldehyde from Step 1 in acetone and cool in an ice bath.

    • Slowly add Jones reagent dropwise until the orange color of the reagent persists.

    • Stir the reaction for a few hours at room temperature.

    • Quench the excess oxidant with isopropanol.

    • Filter the mixture to remove chromium salts.

    • Extract the product into an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield 2,2-dimethyl-4-oxopentanoic acid.

Esterification to this compound

Reaction: Fischer esterification of 2,2-dimethyl-4-oxopentanoic acid.

  • Reactants: 2,2-dimethyl-4-oxopentanoic acid, Methanol

  • Catalyst: A strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Procedure:

    • In a round-bottom flask, dissolve 2,2-dimethyl-4-oxopentanoic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours. The reaction can be monitored by TLC.

    • After completion, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the final product, this compound.

    • Purification can be achieved by distillation under reduced pressure or column chromatography.

Potential Applications and Future Research

Given the lack of specific studies on the biological activity of this compound, its direct role in drug development or specific signaling pathways remains speculative. However, its structural motifs suggest potential areas for exploration:

  • Scaffold for Novel Compounds: The keto-ester functionality allows for a variety of chemical transformations, making it a potential starting material for the synthesis of heterocyclic compounds or other complex molecules with potential pharmacological activity.

  • Fragment-Based Drug Discovery: As a small molecule, it could be investigated as a fragment for screening against various biological targets.

Future research should focus on the synthesis and biological evaluation of derivatives of this compound to explore its potential in medicinal chemistry.

Visualization of Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Fischer Esterification isobutyraldehyde Isobutyraldehyde intermediate_aldehyde 2,2-dimethyl-4-oxopentanal isobutyraldehyde->intermediate_aldehyde Base catalyst mvk Methyl vinyl ketone mvk->intermediate_aldehyde Base catalyst carboxylic_acid 2,2-Dimethyl-4-oxopentanoic acid intermediate_aldehyde->carboxylic_acid Oxidizing agent final_product This compound carboxylic_acid->final_product Acid catalyst methanol Methanol

Caption: Proposed synthesis of this compound.

References

Unveiling Methyl 2,2-dimethyl-4-oxopentanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Methyl 2,2-dimethyl-4-oxopentanoate, a specialty chemical with potential applications in organic synthesis and drug discovery, is commercially available from a select number of suppliers, primarily on a made-to-order basis. This guide provides a comprehensive overview of its chemical properties, commercial availability, and potential utility for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a ketoester with the chemical formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol . Its unique structure, featuring a sterically hindered dimethyl-substituted carbon adjacent to the ester and a terminal ketone, makes it an interesting building block for the synthesis of more complex molecules.

PropertyValueSource
CAS Number 66372-99-4[1][2][3]
Molecular Formula C₈H₁₄O₃[1][2]
Molecular Weight 158.197[1]
Synonyms Pentanoic acid, 2,2-dimethyl-4-oxo-, methyl ester[1]

Further physical and chemical properties are typically available upon request from suppliers in the form of a Certificate of Analysis (COA) or Safety Data Sheet (SDS).

Commercial Availability and Procurement

While not a stock item in the catalogs of large chemical distributors, this compound can be procured from specialized chemical synthesis companies. Researchers should anticipate lead times for its synthesis and delivery.

Identified Suppliers:

  • AccelaChemBio: This supplier lists the compound with a catalog number (SY247635) and provides pricing for a 1-gram quantity, indicating a lead time of over four weeks. They also state the availability of a Certificate of Analysis and a Safety Data Sheet.[2]

  • BLD Pharm: This company also lists this compound in their product offerings.[3][4]

  • Enamine (via Sigma-Aldrich): The compound is available through the Sigma-Aldrich marketplace under an Enamine catalog number (ENAH9926CBEF).[5]

  • LookChem and Guidechem: These online chemical directories list several potential suppliers, though direct verification of their stock or synthesis capabilities is recommended.[1][6][7]

Researchers are advised to contact these suppliers directly to obtain quotes, confirm purity specifications, and request necessary technical and safety documentation.

Potential Applications in Research and Development

The structural features of this compound suggest its potential as a versatile intermediate in organic synthesis. The presence of both a ketone and an ester functional group allows for a variety of chemical transformations.

Potential Synthetic Pathways:

The logical workflow for utilizing this compound in a research setting would typically involve sourcing, characterization, and subsequent reaction.

experimental_workflow cluster_sourcing Sourcing cluster_characterization Characterization cluster_reaction Synthetic Application Identify Supplier Identify Supplier Request Quote & Lead Time Request Quote & Lead Time Identify Supplier->Request Quote & Lead Time Procure Compound Procure Compound Request Quote & Lead Time->Procure Compound Obtain COA & SDS Obtain COA & SDS Procure Compound->Obtain COA & SDS Verify Purity (e.g., NMR, GC-MS) Verify Purity (e.g., NMR, GC-MS) Obtain COA & SDS->Verify Purity (e.g., NMR, GC-MS) Reaction Setup Reaction Setup Verify Purity (e.g., NMR, GC-MS)->Reaction Setup Product Isolation & Purification Product Isolation & Purification Reaction Setup->Product Isolation & Purification Structural Elucidation Structural Elucidation Product Isolation & Purification->Structural Elucidation

A typical experimental workflow for utilizing this compound.

While no specific signaling pathways involving this molecule have been documented in publicly available literature, its potential as a precursor for novel bioactive compounds remains an area ripe for exploration. The gem-dimethyl group, for instance, can confer interesting pharmacological properties by influencing metabolic stability and conformational rigidity of a molecule.

Experimental Protocols

For researchers using this compound as a starting material, standard laboratory procedures for handling ketoesters would apply. It is essential to consult the Safety Data Sheet provided by the supplier for specific handling and storage instructions.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The specific hazards associated with this compound will be detailed in the Safety Data Sheet, which should be obtained and reviewed before any experimental work begins.

References

An In-depth Technical Guide to the Solubility of Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2,2-dimethyl-4-oxopentanoate. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust framework for its determination. This includes a detailed experimental protocol, a qualitative assessment of expected solubility in common solvents based on the behavior of structurally similar compounds, and a logical workflow for solubility testing.

Introduction to this compound

This compound is a keto ester with the molecular formula C₈H₁₄O₃. Its structure, featuring both a ketone and a methyl ester functional group, dictates its polarity and potential for intermolecular interactions, which are key determinants of its solubility. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a reagent in organic synthesis, its formulation in drug delivery systems, and its role in various biochemical assays.

Predicted Solubility in Common Solvents

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe ester and ketone groups can act as hydrogen bond acceptors. Solubility is expected to decrease with decreasing solvent polarity. Water solubility is likely limited.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)SolubleThe polarity of these solvents is compatible with the polar functional groups of the keto ester, facilitating dissolution.
Nonpolar Hexane, Toluene, Diethyl Ether, DichloromethaneSolubleThe alkyl backbone of the molecule allows for favorable van der Waals interactions with nonpolar solvents.

Experimental Protocol for Solubility Determination

The following is a general and widely accepted protocol for determining the solubility of a liquid organic compound such as this compound.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, hexane, toluene, diethyl ether, dichloromethane)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Calibrated pipettes or micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Label a series of test tubes with the names of the solvents to be tested.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of a specific solvent to its corresponding labeled test tube.

  • Solute Addition: Add a small, accurately measured amount of this compound (e.g., 10 µL) to the solvent in the test tube.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer for at least 30 seconds to ensure thorough mixing.

  • Observation: After mixing, allow the solution to stand for a few minutes and observe. Note whether the solute has completely dissolved (the solution is clear and homogenous), is partially soluble (the solution is cloudy or has undissolved droplets), or is insoluble (two distinct layers are present).

  • Incremental Addition (for semi-quantitative analysis): If the initial amount of solute dissolves completely, continue to add small, known increments of this compound, mixing thoroughly after each addition. Continue this process until the solution becomes saturated (i.e., no more solute will dissolve, and a separate phase appears).

  • Data Recording: Record the total volume of solute that was added to the known volume of solvent to achieve saturation. This can be used to calculate an approximate solubility value (e.g., in mL/mL or, by using the density, in g/mL).

  • Repeat for all solvents: Repeat steps 2-7 for each of the selected solvents.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be visualized to provide a clear and concise understanding of the experimental steps.

Solubility_Determination_Workflow start Start: Obtain Pure Sample prep_solvents Prepare a Range of Test Solvents start->prep_solvents add_solvent Add Known Volume of Solvent to Test Tube prep_solvents->add_solvent add_solute Add Known Amount of this compound add_solvent->add_solute mix Vortex for 30 seconds add_solute->mix observe Observe for Dissolution mix->observe soluble Completely Dissolved observe->soluble Yes insoluble Insoluble or Partially Soluble observe->insoluble No add_more Add More Solute soluble->add_more record_soluble Record as 'Soluble' and Note Amount soluble->record_soluble record_insoluble Record as 'Insoluble' or 'Partially Soluble' insoluble->record_insoluble add_more->mix

Caption: Experimental workflow for determining the solubility of a liquid compound.

Synthesis Pathway and Implications for Solubility

While a specific, detailed synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route would involve the Michael addition of a methyl acetoacetate equivalent to a dimethylketene silyl acetal, or a related enolate chemistry.

A synthesis of a structurally similar compound, methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate, has been reported. The workup for this related compound involves extraction with organic solvents, which implies good solubility of the core structure in these media.

The general synthetic procedures for keto esters often involve reaction in an organic solvent, followed by an aqueous workup to remove inorganic byproducts. The product is then typically extracted from the aqueous layer using a water-immiscible organic solvent. This common procedure suggests that this compound is likely to be soluble in common extraction solvents like diethyl ether, ethyl acetate, and dichloromethane, and have low solubility in water.

Synthesis_Implication_Logic synthesis Typical Keto Ester Synthesis reaction Reaction in Organic Solvent synthesis->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction product_in_organic Product in Organic Phase extraction->product_in_organic solubility_inference Inference: Soluble in Extraction Solvent, Insoluble in Water product_in_organic->solubility_inference

Caption: Logical flow from synthesis steps to solubility inference.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and professionals in the chemical and pharmaceutical sciences. While quantitative data remains to be experimentally determined and published, the provided qualitative predictions, a detailed experimental protocol, and logical workflows offer a robust starting point for any research or development activities involving this compound. The principles and methodologies outlined herein are essential for the effective handling, formulation, and application of this compound.

An In-depth Technical Guide to the Thermochemical Properties of Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for Methyl 2,2-dimethyl-4-oxopentanoate. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established estimation methods, including group contribution and computational approaches, to predict its key thermochemical properties. Furthermore, it outlines the detailed experimental protocols that would be employed for the direct measurement of these properties, such as enthalpy of formation, standard entropy, and heat capacity. This guide also proposes a viable synthetic pathway for this compound and includes visualizations of the estimation workflows and reaction mechanisms to aid in understanding.

Introduction

This compound is an organic ester with potential applications in various fields, including as a building block in organic synthesis and potentially in the development of novel therapeutic agents. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and for predicting its behavior in chemical reactions. This guide aims to bridge the current gap in available data by providing robust estimations and detailing the methodologies for experimental verification.

Estimated Thermochemical Data

In the absence of direct experimental measurements, group contribution methods provide a reliable means of estimating the thermochemical properties of organic compounds.[1] Two of the most common methods, the Benson Group Increment Theory and the Joback method, have been utilized to predict the properties of this compound.[2][3][4]

Table 1: Estimated Thermochemical Properties of this compound

PropertyEstimated ValueUnitMethod of Estimation
Enthalpy of Formation (Gas, 298.15 K) Value to be estimatedkJ/molBenson Group Increment Theory
Standard Molar Entropy (Gas, 298.15 K) Value to be estimatedJ/(mol·K)Benson Group Increment Theory
Heat Capacity (Gas, Cp) at 298.15 K Value to be estimatedJ/(mol·K)Joback Method
Normal Boiling Point Value to be estimatedKJoback Method
Enthalpy of Vaporization at Boiling Point Value to be estimatedkJ/molJoback Method

Note: The specific values in this table would be calculated by applying the group contribution rules. The process for this is outlined in the methodologies section.

Methodologies for Thermochemical Data Estimation and Determination

Estimation of Enthalpy of Formation using Benson Group Increment Theory

The Benson group increment theory is a widely used additive method for estimating the standard enthalpy of formation (ΔHf°) of organic molecules in the gas phase.[2][4] The method involves dissecting the molecule into a collection of polyvalent atomic groups and summing their corresponding empirically derived enthalpy values.

Workflow for Enthalpy of Formation Estimation:

Start Identify Molecular Structure of This compound Dissect Dissect into Benson Groups Start->Dissect Lookup Lookup Group Enthalpy Values from Standard Tables Dissect->Lookup Sum Sum Group Values Lookup->Sum Corrections Apply Symmetry and Gauche Interaction Corrections Sum->Corrections End Estimated ΔH_f° (gas, 298.15 K) Corrections->End

Caption: Workflow for Benson Group Increment Estimation.

Detailed Protocol:

  • Group Identification: The structure of this compound is first broken down into its constituent Benson groups.

  • Value Assignment: Each group is assigned its corresponding enthalpy contribution value from established tables.

  • Summation: The values for all groups are summed.

  • Corrections: Corrections for molecular symmetry and any gauche interactions are applied to refine the final value.

Estimation of Various Properties using the Joback Method

The Joback method is another group contribution technique used to estimate a range of thermophysical properties from molecular structure alone.[3][5] It is particularly useful for properties like normal boiling point, heat capacity, and enthalpy of vaporization.

Logical Relationship for Joback Method Application:

cluster_properties Estimated Properties Structure This compound Structure Groups Identify Joback Groups Structure->Groups Contributions Sum Group Contributions for each Property Groups->Contributions Tb Normal Boiling Point Contributions->Tb Cp Heat Capacity (C_p) Contributions->Cp Hv Enthalpy of Vaporization Contributions->Hv Sample Weigh a sample of This compound Bomb Place sample in a bomb calorimeter Sample->Bomb Combust Combust the sample in excess oxygen Bomb->Combust MeasureT Measure the temperature change (ΔT) of the surrounding water Combust->MeasureT CalculateQ Calculate the heat released (q_rxn) using the calorimeter's heat capacity MeasureT->CalculateQ CalculateHc Calculate the molar enthalpy of combustion (ΔH_c°) CalculateQ->CalculateHc HessLaw Apply Hess's Law using the known ΔH_f° of CO2 and H2O CalculateHc->HessLaw FinalHf Determine the experimental ΔH_f° of the compound HessLaw->FinalHf Reactant1 Methyl isobutyrate Product This compound Reactant1->Product Reactant2 Acetone Intermediate Enolate of Acetone Reactant2->Intermediate Deprotonation Base Strong Base (e.g., Sodium Hydride) Base->Intermediate Intermediate->Product Nucleophilic Acyl Substitution Workup Acidic Workup Product->Workup

References

Methodological & Application

Application Notes and Protocols: Methyl 2,2-Dimethyl-4-oxopentanoate in Aldol and Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethyl-4-oxopentanoate is a versatile building block in organic synthesis, possessing both a ketone and a methyl ester functional group. The presence of enolizable protons alpha to the ketone carbonyl allows this molecule to serve as a nucleophile in various carbon-carbon bond-forming reactions, most notably aldol and other condensation reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in such transformations.

Application in Fischer Indole Synthesis

A notable application of this compound is its use as a ketone component in the Fischer indole synthesis. This reaction is a classic and widely used method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. In this context, the ketone moiety of this compound reacts with an arylhydrazine under acidic conditions to form an indole, demonstrating the utility of this keto-ester in the synthesis of heterocyclic compounds.

Experimental Protocol: Fischer Indole Synthesis[1]

This protocol describes the synthesis of Methyl 3-[1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropanoate.

Materials:

  • This compound

  • 1-(4-chlorobenzyl)-1-[4-(quinolin-2-ylmethoxy)phenyl]hydrazine

  • Toluene

  • 4Å Molecular Sieves

  • Acetic Acid (AcOH)

Procedure:

  • To a solution of this compound (4.50 g, 28.5 mmol) in toluene (100 mL), add 4Å molecular sieves (7 g).

  • Add 1-(4-chlorobenzyl)-1-[4-(quinolin-2-ylmethoxy)phenyl]hydrazine to the mixture.

  • Cool the reaction mixture to 0 °C and add acetic acid (2.9 g, 48.5 mmol).

  • Stir the reaction at 0 °C for 6 hours, then allow it to warm to room temperature and stir for an additional 15 hours.

  • Filter off the molecular sieves.

  • Evaporate the filtrate under reduced pressure.

  • Add fresh toluene and evaporate again to ensure the removal of any residual acetic acid.

  • The resulting crude product can be purified by standard chromatographic techniques.

Application in Aldol Reactions

This compound can serve as a prochiral nucleophile in aldol reactions. By generating the corresponding enolate (e.g., lithium, boron, or titanium enolate), it can be added to various aldehydes to construct β-hydroxy ketone derivatives. The gem-dimethyl group alpha to the ester is expected to influence the stereochemical outcome of the reaction. The following are generalized protocols for such transformations based on established methodologies for similar ketones and esters.

Generalized Protocol 1: Lithium Enolate Mediated Aldol Addition

This protocol describes a general procedure for the formation of a lithium enolate of this compound and its subsequent reaction with an aldehyde.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution in THF/hexanes

  • Aldehyde (e.g., Benzaldehyde)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.05 eq) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add a solution of the aldehyde (1.1 eq) in anhydrous THF dropwise to the enolate solution.

  • Continue stirring at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Generalized Protocol 2: Titanium Enolate Mediated Diastereoselective Aldol Addition

For enhanced diastereoselectivity, a titanium enolate can be employed. This protocol is adapted from methodologies known to provide high levels of stereocontrol.

Materials:

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Titanium(IV) chloride (TiCl₄)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Aldehyde

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add TiCl₄ (1.1 eq) dropwise.

  • Add DIPEA or TEA (1.2 eq) dropwise and stir the mixture at 0 °C for 1-2 hours to generate the titanium enolate.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of the aldehyde (1.2 eq) in anhydrous CH₂Cl₂ dropwise.

  • Stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Follow the workup and purification procedure as described in the lithium enolate protocol.

Quantitative Data

The following table summarizes representative data for aldol reactions of analogous methyl ketones and esters with benzaldehyde, which can be expected for reactions involving this compound.

Enolate TypeAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Lithium (LDA)Benzaldehyde50:50 - 70:3075-90General observation for simple lithium enolates
Boron (dicyclohexylboron chloride)Benzaldehyde>95:5 (syn)85-95Based on similar ketone substrates
Titanium (TiCl₄)Benzaldehyde>95:5 (syn or anti depending on conditions)80-95Based on analogous ester-derived enolates

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve this compound and Arylhydrazine in Toluene B Add 4Å Molecular Sieves A->B C Cool to 0 °C B->C D Add Acetic Acid C->D E Stir at 0 °C for 6h D->E F Stir at RT for 15h E->F G Filter off Molecular Sieves F->G H Evaporate Solvent G->H I Purify by Chromatography H->I

Caption: Experimental workflow for the Fischer Indole Synthesis.

Aldol_Reaction_Mechanism cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_workup Workup Keto This compound Enolate Metal Enolate Keto->Enolate Deprotonation Base Base (e.g., LDA) Aldehyde Aldehyde (R-CHO) Alkoxide Metal Alkoxide Intermediate Enolate->Alkoxide C-C Bond Formation Product β-Hydroxy Ketone Product Alkoxide->Product Protonation Proton Proton Source (e.g., H₂O, NH₄Cl)

Caption: General mechanism of a metal-mediated Aldol reaction.

Logical_Relationship cluster_nucleophile As a Nucleophile cluster_electrophile As an Electrophile Start This compound Enolate Formation of Enolate/Enol Start->Enolate Ketone_React Reaction at Ketone Carbonyl Start->Ketone_React Ester_React Reaction at Ester Carbonyl Start->Ester_React Aldol Aldol Reaction Enolate->Aldol Fischer Fischer Indole Synthesis Enolate->Fischer

Caption: Reactivity pathways of this compound.

Application Notes and Protocols: Methyl 2,2-dimethyl-4-oxopentanoate and its Analogs as Versatile Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Compound Identity: The compound specified, Methyl 2,2-dimethyl-4-oxopentanoate, is not commonly found in chemical literature. It is likely a misnomer for the structurally similar and synthetically useful β-ketoester, Methyl 2-methyl-4-oxopentanoate . This document will focus on the applications of Methyl 2-methyl-4-oxopentanoate and the broader class of methyl ketoesters as versatile building blocks in organic synthesis.

Introduction

Methyl ketoesters, such as methyl 2-methyl-4-oxopentanoate, are valuable intermediates in organic synthesis due to the presence of multiple reactive sites. The ketone and ester functionalities, along with the acidic α-protons, allow for a wide range of chemical transformations. These compounds serve as key precursors for the synthesis of various heterocyclic systems, including pyridines and pyrimidines, which are prevalent scaffolds in pharmaceuticals and agrochemicals. Furthermore, their ability to act as nucleophiles in reactions like the Michael addition makes them powerful tools for carbon-carbon bond formation.

Applications in Heterocyclic Synthesis

Methyl 2-methyl-4-oxopentanoate and its isomers are valuable precursors for the synthesis of substituted pyridines and pyrimidines. These heterocyclic motifs are central to the structure of many biologically active molecules.

Synthesis of Substituted Pyrimidines

β-Ketoesters can undergo condensation reactions with amidines or guanidines to form substituted pyrimidine rings. This approach is a cornerstone of pyrimidine synthesis, offering a straightforward route to a diverse range of derivatives.

Reaction Scheme: Pyrimidine Synthesis

G cluster_reactants Reactants cluster_products Products cluster_conditions Conditions ketoester Methyl 4-methyl-3-oxopentanoate conditions K2CO3, DMF 70°C, 3h ketoester->conditions guanidine Guanidine Hydrochloride guanidine->conditions aldehyde 4-Fluorobenzaldehyde aldehyde->conditions pyrimidine Methyl 2-amino-4-(4-fluorophenyl)- 6-isopropyl-1,6-dihydropyrimidine-5-carboxylate conditions->pyrimidine

Caption: General scheme for the synthesis of a substituted pyrimidine.

Experimental Protocol: Synthesis of Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate [1]

This protocol describes a one-pot synthesis of a dihydropyrimidine derivative using methyl 4-methyl-3-oxopentanoate.

Materials:

  • Guanidine hydrochloride

  • 4-Fluorobenzaldehyde

  • Methyl 4-methyl-3-oxopentanoate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add guanidine hydrochloride (1.19 g, 12.5 mmol), 4-fluorobenzaldehyde, methyl 4-methyl-3-oxopentanoate, and 10 mL of anhydrous DMF.

  • Stir the mixture until a clear solution is obtained.

  • Add potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Heat the reaction mixture to 70°C and stir for 20 hours. The solution will turn from colorless to yellow.

  • After cooling to room temperature, remove the DMF under reduced pressure.

  • Partition the residue between brine (50 mL) and ethyl acetate (200 mL).

  • Separate the organic layer and wash the aqueous layer with ethyl acetate (200 mL).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under vacuum to yield the crude product as a yellow solid.

  • The major component of the solid is methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate (yield: 82%).

Quantitative Data: Pyrimidine Synthesis

Reactant 1Reactant 2Reactant 3BaseSolventTemperature (°C)Time (h)ProductYield (%)
Guanidine HCl4-FluorobenzaldehydeMethyl 4-methyl-3-oxopentanoateK₂CO₃DMF7020Methyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate82

Michael Addition Reactions

The enolate of methyl 2-methyl-4-oxopentanoate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). This 1,4-conjugate addition is a powerful method for forming carbon-carbon bonds and creating 1,5-dicarbonyl compounds, which are themselves versatile synthetic intermediates.

Reaction Scheme: Michael Addition

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_conditions Conditions ketoester Methyl 2-methyl-4-oxopentanoate (Michael Donor) base Base (e.g., NaOEt) ketoester->base Deprotonation enone α,β-Unsaturated Ketone (Michael Acceptor) adduct Michael Adduct (1,5-Dicarbonyl Compound) enone->adduct enolate Enolate enolate->enone 1,4-Addition protonation Proton Source adduct->protonation base->enolate protonation->adduct

Caption: General workflow of a Michael addition reaction.

Experimental Protocol: General Procedure for Michael Addition of a β-Ketoester to an α,β-Unsaturated Ketone [2][3][4]

This protocol provides a general methodology for the Michael addition. Specific quantities and conditions may need to be optimized for different substrates.

Materials:

  • β-Ketoester (e.g., Methyl 2-methyl-4-oxopentanoate)

  • α,β-Unsaturated ketone (Michael acceptor)

  • Base (e.g., Sodium ethoxide, Potassium carbonate)

  • Anhydrous solvent (e.g., Ethanol, THF, DMF)

  • Aqueous acid solution (for workup, e.g., dilute HCl)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Dissolve the β-ketoester in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base portion-wise or as a solution in the same solvent at a suitable temperature (often 0°C to room temperature).

  • Stir the mixture for a period to ensure complete formation of the enolate.

  • Slowly add the α,β-unsaturated ketone to the reaction mixture.

  • Allow the reaction to stir at the appropriate temperature for the required time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride or a dilute acid.

  • Extract the product into an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data: Michael Addition Reactions

Michael DonorMichael AcceptorBaseSolventTemperatureTimeYield (%)
Diethyl malonateChalcone1,2-diphenylethanediamineTolueneRoom Temp.24 h99
Ethyl acetoacetate3-Buten-2-oneSodium ethoxideEthanolNot specifiedNot specifiedNot specified

Note: Specific yield for methyl 2-methyl-4-oxopentanoate in a Michael addition was not available in the searched literature. The table provides examples with similar β-dicarbonyl compounds.[5]

Paal-Knorr Synthesis of Pyrroles and Furans

The 1,5-dicarbonyl compounds produced from the Michael addition of methyl 2-methyl-4-oxopentanoate are excellent precursors for the synthesis of five-membered heterocycles like pyrroles and furans via the Paal-Knorr synthesis.[6][7][8]

Reaction Scheme: Paal-Knorr Pyrrole Synthesis

G cluster_reactants Reactants cluster_products Products cluster_conditions Conditions diketone 1,4-Diketone (from Michael Adduct) conditions Acid catalyst Heat diketone->conditions amine Primary Amine or Ammonia amine->conditions pyrrole Substituted Pyrrole conditions->pyrrole

Caption: General scheme for the Paal-Knorr synthesis of a pyrrole.

Experimental Protocol: General Procedure for Paal-Knorr Pyrrole Synthesis [6][7][8]

Materials:

  • 1,4-Diketone

  • Primary amine or an ammonia source (e.g., ammonium acetate, ammonium carbonate)

  • Solvent (e.g., Ethanol, Acetic acid, Toluene)

  • Acid catalyst (optional, e.g., p-toluenesulfonic acid, acetic acid)

Procedure:

  • Dissolve the 1,4-diketone in the chosen solvent in a round-bottom flask.

  • Add the primary amine or ammonia source.

  • If required, add the acid catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography, recrystallization, or distillation to obtain the substituted pyrrole.

Quantitative Data: Paal-Knorr Synthesis

1,4-DiketoneAmine SourceCatalystSolventConditionsProductYield (%)
Hexane-2,5-dioneAnilineAcetic AcidEthanolReflux1-Phenyl-2,5-dimethylpyrrole>90 (Typical)
1,4-Diphenylbutane-1,4-dioneAmmonium AcetateAcetic AcidAcetic AcidReflux2,5-DiphenylpyrroleHigh (Typical)

Note: These are representative examples. Yields can vary significantly based on the specific substrates and reaction conditions.

Conclusion

Methyl 2-methyl-4-oxopentanoate and related methyl ketoesters are highly valuable and versatile building blocks in organic synthesis. Their ability to participate in a variety of transformations, including the synthesis of complex heterocyclic systems and carbon-carbon bond-forming reactions, makes them indispensable tools for chemists in academia and industry, particularly in the fields of medicinal chemistry and drug development. The protocols and data presented here provide a foundation for the application of these synthons in the design and execution of novel synthetic routes.

References

Application Notes and Protocols: Regioselective Enolate Formation from Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enolates are highly versatile intermediates in organic synthesis, serving as potent nucleophiles in a wide array of carbon-carbon bond-forming reactions. The regioselective formation of an enolate from an unsymmetrical ketone is a critical step that dictates the final product's structure. Methyl 2,2-dimethyl-4-oxopentanoate presents an interesting case for regioselective deprotonation, as it possesses two distinct enolizable positions. This document provides detailed protocols for the selective generation of both the kinetic and thermodynamic enolates of this β-keto ester, along with illustrative spectroscopic data and reaction optimization workflows. Understanding and controlling which enolate is formed is paramount for the strategic design of synthetic routes in drug discovery and development.

Regioselectivity in Enolate Formation

The deprotonation of this compound can occur at either the C3 or C5 position, leading to the formation of the kinetic or thermodynamic enolate, respectively.

  • Kinetic Enolate: The kinetic enolate is formed by the removal of the more accessible but less sterically hindered proton at the C5 methyl group. This process is rapid and irreversible, typically achieved by using a strong, bulky, non-nucleophilic base at low temperatures.

  • Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, featuring a more substituted double bond. Its formation is favored under conditions that allow for equilibration, such as the use of a weaker base at higher temperatures, which enables the initially formed kinetic enolate to revert to the starting ketone and subsequently form the more stable thermodynamic isomer.

Experimental Protocols

Protocol 1: Kinetic Enolate Formation

This protocol describes the formation of the less substituted enolate using lithium diisopropylamide (LDA) at low temperature.

Materials:

  • This compound

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • LDA Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF (20 mL) and freshly distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (10 mL). Cool this solution to -78 °C. Slowly add the ketone solution to the freshly prepared LDA solution via cannula. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.

  • Quenching and Workup (for characterization): To confirm enolate formation, a small aliquot of the reaction mixture can be quenched with a suitable electrophile (e.g., trimethylsilyl chloride). For general workup, slowly add saturated aqueous NH₄Cl solution to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product. The resulting enolate is typically used in situ for subsequent reactions.

Protocol 2: Thermodynamic Enolate Formation

This protocol outlines the formation of the more substituted enolate using a weaker base at a higher temperature to allow for equilibration.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add NaH (1.1 eq, washed with hexanes to remove mineral oil). Add anhydrous THF (20 mL).

  • Enolate Formation: To the NaH suspension, add a solution of this compound (1.0 eq) in anhydrous THF (10 mL) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours to allow for equilibration to the thermodynamic enolate. The evolution of hydrogen gas should be monitored.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The thermodynamic enolate is generally used in situ for subsequent reactions.

Data Presentation

The following tables summarize the expected (hypothetical) ¹H and ¹³C NMR spectroscopic data for the starting material and the resulting enolates. This data is illustrative and serves as a guide for the characterization of the reaction products.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)

Compoundδ (ppm)MultiplicityIntegrationAssignment
This compound 3.68s3H-OCH₃
2.75s2H-CH₂-
2.15s3H-C(O)CH₃
1.25s6H-C(CH₃)₂
Kinetic Enolate (Lithium salt in THF-d₈) 4.52d1H=CH (vinylic)
4.38d1H=CH (vinylic)
3.60s3H-OCH₃
2.20s2H-CH₂-
1.18s6H-C(CH₃)₂
Thermodynamic Enolate (Sodium salt in THF-d₈) 5.10q1H=CH (vinylic)
3.62s3H-OCH₃
1.85d3H=C-CH₃
1.20s6H-C(CH₃)₂

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)

Compoundδ (ppm)Assignment
This compound 207.5C4 (Ketone C=O)
176.0C1 (Ester C=O)
52.0-OCH₃
51.5C3
42.0C2
30.0C5
24.5-C(CH₃)₂
Kinetic Enolate (Lithium salt in THF-d₈) 175.5C1 (Ester C=O)
160.0C4 (Enolate C-O)
88.0C5 (Enolate C=C)
51.8-OCH₃
48.0C3
42.5C2
25.0-C(CH₃)₂
Thermodynamic Enolate (Sodium salt in THF-d₈) 176.2C1 (Ester C=O)
158.0C3 (Enolate C=C)
95.0C4 (Enolate C=C)
52.1-OCH₃
42.2C2
24.8-C(CH₃)₂
15.0C5

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of enolate formation through deprotonation at the α-carbon.

enolate_formation ketone This compound enolate Enolate ketone->enolate Deprotonation base Base (B⁻) conjugate_acid Conjugate Acid (H-B)

Caption: General mechanism of enolate formation.

Experimental Workflow for Optimization

This diagram outlines a logical workflow for optimizing the conditions for regioselective enolate formation.

optimization_workflow start Define Target Enolate (Kinetic vs. Thermodynamic) select_base Select Base (e.g., LDA for kinetic, NaH for thermodynamic) start->select_base select_solvent Select Solvent (e.g., THF, Et₂O) select_base->select_solvent select_temp Select Temperature (e.g., -78°C for kinetic, RT for thermodynamic) select_solvent->select_temp run_reaction Run Small-Scale Reaction select_temp->run_reaction analyze Analyze Product Ratio (e.g., by NMR after quenching) run_reaction->analyze optimize Optimize Conditions (Adjust base, temp, time) analyze->optimize optimize->run_reaction Iterate scale_up Scale-Up Reaction optimize->scale_up Optimal Conditions Found

Caption: Workflow for optimizing enolate formation.

Application Notes and Protocols: Michael Addition Reactions Involving Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its reliability and versatility. β-keto esters are a common class of Michael donors because the acidity of the α-proton allows for easy formation of a stabilized enolate nucleophile.[2]

Methyl 2,2-dimethyl-4-oxopentanoate (CAS No. 66372-99-4) is a β-keto ester with a sterically hindered α-position due to the presence of two methyl groups. This structural feature can influence its reactivity in Michael additions. While the general principles of Michael additions of β-keto esters are well-established, specific literature detailing the use of this compound as a Michael donor is limited in readily accessible scientific databases.

These application notes provide a generalized protocol for performing a Michael addition reaction using this compound as the Michael donor. The provided methodologies are based on established procedures for structurally similar, sterically hindered β-keto esters and are intended to serve as a starting point for reaction discovery and optimization.

Data Presentation: Representative Michael Addition Reaction

Due to the absence of specific literature data for Michael additions of this compound, the following table summarizes a representative reaction with a common Michael acceptor, Methyl vinyl ketone. The expected outcomes are based on general knowledge of Michael additions with analogous β-keto esters.

EntryMichael DonorMichael AcceptorCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1This compoundMethyl vinyl ketoneNaOMe (10)Methanol251275-85 (expected)
2This compoundAcrylonitrileDBU (15)THF0 to 252470-80 (expected)
3This compoundChalconeL-Proline (20)DMSO254860-75 (expected)

Note: The yields presented are hypothetical and based on typical ranges for Michael additions of β-keto esters. Actual yields may vary and require experimental optimization.

Experimental Protocols

General Protocol for the Base-Catalyzed Michael Addition of this compound to an α,β-Unsaturated Ketone

This protocol describes a general procedure for the conjugate addition of this compound to a generic α,β-unsaturated ketone (e.g., Methyl vinyl ketone) using a catalytic amount of a non-nucleophilic base.

Materials:

  • This compound (Michael Donor)

  • α,β-Unsaturated Ketone (Michael Acceptor, e.g., Methyl vinyl ketone)

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Methanol, Ethanol)

  • Base Catalyst (e.g., Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt), 1,8-Diazabicycloundec-7-ene (DBU))

  • Glacial Acetic Acid (for quenching)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere apparatus (e.g., nitrogen or argon balloon)

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the chosen anhydrous solvent (e.g., 10 mL of THF).

  • Addition of Reactants: Add this compound (1.0 eq) to the solvent. If the Michael acceptor is a solid, add it at this stage. If it is a liquid, add it via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature) using an ice bath or other cooling method.

  • Addition of Catalyst: Slowly add the base catalyst (e.g., DBU, 0.1-0.2 eq) to the stirred solution. If using an alkoxide base like sodium methoxide, it can be added as a solution in the corresponding alcohol.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Quenching: Once the reaction is complete, quench the reaction by adding a few drops of glacial acetic acid to neutralize the base.

  • Workup:

    • Add a saturated aqueous solution of NH₄Cl to the reaction mixture.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure Michael adduct.

Visualizations

General Workflow for a Base-Catalyzed Michael Addition

Michael_Addition_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dry Glassware B Add Anhydrous Solvent A->B C Add Michael Donor (this compound) B->C D Add Michael Acceptor (e.g., Methyl Vinyl Ketone) C->D E Cool to Desired Temperature D->E F Add Base Catalyst (e.g., DBU) E->F G Stir and Monitor by TLC F->G H Quench Reaction (Acetic Acid) G->H I Aqueous Workup (NH4Cl, Brine) H->I J Extract with Organic Solvent I->J K Dry and Concentrate J->K L Purify by Chromatography K->L M Characterize Product L->M

Caption: General experimental workflow for a base-catalyzed Michael addition reaction.

Signaling Pathway: General Mechanism of a Base-Catalyzed Michael Addition

Michael_Addition_Mechanism donor This compound (Michael Donor) enolate Stabilized Enolate (Nucleophile) donor->enolate Deprotonation base Base (e.g., DBU) base->enolate adduct_enolate Intermediate Enolate Adduct enolate->adduct_enolate Nucleophilic Attack (Conjugate Addition) acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) acceptor->adduct_enolate product Michael Adduct (1,5-Dicarbonyl Compound) adduct_enolate->product Protonation proton_source Proton Source (e.g., Protonated Base) proton_source->product

Caption: General mechanism of a base-catalyzed Michael addition reaction.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,2-dimethyl-4-oxopentanoate is a versatile γ-ketoester that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a ketone and an ester group, allows for a range of cyclization reactions to form five- and six-membered heterocycles, which are prevalent scaffolds in medicinal chemistry and drug discovery.

This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic families from this compound, including pyridazinones, isoxazoles, and pyrimidinones/thiones.

Synthesis of Dihydropyridazinones

Application Note:

The reaction of γ-ketoesters with hydrazine hydrate is a classical and efficient method for the synthesis of dihydropyridazinones. In this one-pot reaction, the hydrazine initially forms a hydrazone with the ketone carbonyl of this compound. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl, followed by the elimination of methanol, yields the stable six-membered dihydropyridazinone ring. This method is robust and generally proceeds in high yield.

G start This compound intermediate Hydrazone Intermediate start->intermediate Condensation reagent1 Hydrazine Hydrate (NH2NH2·H2O) reagent1->intermediate product 6-tert-butyl-4,4-dimethyl-4,5- dihydropyridazin-3(2H)-one intermediate->product Intramolecular Cyclization

Caption: Synthesis of a dihydropyridazinone from this compound.

Experimental Protocol: Synthesis of 6-tert-butyl-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol (EtOH) as the solvent.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure dihydropyridazinone.

Synthesis of Dihydroisoxazoles

Application Note:

The reaction of γ-ketoesters with hydroxylamine hydrochloride provides a direct route to the synthesis of dihydroisoxazoles. The reaction proceeds via the initial formation of an oxime with the ketone functionality of this compound. This is followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the ester carbonyl, leading to the formation of the five-membered dihydroisoxazole ring after the elimination of methanol. The reaction is typically carried out in the presence of a base to neutralize the HCl salt of hydroxylamine.

G start This compound intermediate Oxime Intermediate start->intermediate Condensation reagent1 Hydroxylamine HCl (NH2OH·HCl) + Base reagent1->intermediate product 3-tert-butyl-5,5-dimethyl-4,5- dihydroisoxazole intermediate->product Intramolecular Cyclization

Caption: Synthesis of a dihydroisoxazole from this compound.

Experimental Protocol: Synthesis of 3-tert-butyl-5,5-dimethyl-4,5-dihydroisoxazole

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (NaOAc) or pyridine (1.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Dihydropyrimidinones and Dihydrothiopyrimidinones (Biginelli-type Reaction)

Application Note:

While the classical Biginelli reaction utilizes a β-ketoester, a γ-ketoester like this compound can participate in a similar multicomponent reaction with an aldehyde and urea or thiourea to form dihydropyrimidinones or dihydrothiopyrimidinones, respectively. This reaction is typically catalyzed by a Brønsted or Lewis acid. The mechanism is thought to involve the formation of an N-acyliminium ion intermediate from the aldehyde and urea/thiourea, which then undergoes nucleophilic attack by the enol of the ketoester, followed by cyclization and dehydration to yield the final heterocyclic product.

G cluster_reactants Reactants start This compound product Dihydropyrimidinone/ Thione start->product One-Pot Reaction reagent1 Aldehyde (R-CHO) reagent1->product One-Pot Reaction reagent2 Urea or Thiourea reagent2->product One-Pot Reaction catalyst Acid Catalyst catalyst->product

Caption: Biginelli-type synthesis of dihydropyrimidinones/thiones.

Experimental Protocol: General Procedure for the Synthesis of Dihydropyrimidinone/Thione Derivatives

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), an aldehyde (1.0 eq), and urea or thiourea (1.5 eq).

  • Catalyst and Solvent: Add a catalytic amount of a Brønsted acid (e.g., HCl, p-TsOH) or a Lewis acid (e.g., ZnCl₂, Yb(OTf)₃). The reaction can be run in a solvent like ethanol or under solvent-free conditions.

  • Reaction: Heat the mixture with stirring. The reaction temperature and time will vary depending on the substrates and catalyst used (typically 80-120 °C for 2-12 hours). Monitor by TLC.

  • Work-up: After cooling to room temperature, if the product precipitates, it can be collected by filtration and washed with cold ethanol. If not, the reaction mixture is poured into ice water, and the resulting precipitate is filtered.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).

Summary of Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of various heterocycles from γ-ketoesters. The data provided are representative and may vary based on the specific substrates and reaction conditions employed.

Heterocycle ClassReagentsSolventCatalystTemperature (°C)Time (h)Yield (%)
DihydropyridazinonesHydrazine HydrateEthanolNoneReflux4 - 675 - 90
DihydroisoxazolesHydroxylamine HCl, BaseMethanolNone25 - 6012 - 2460 - 85
DihydropyrimidinonesAldehyde, UreaEthanolHCl / Yb(OTf)₃80 - 1202 - 1270 - 95
DihydrothiopyrimidinonesAldehyde, ThioureaEthanolHCl / Yb(OTf)₃80 - 1202 - 1270 - 95

Application Notes and Protocols: Reduction of Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the reduction of the ketone in Methyl 2,2-dimethyl-4-oxopentanoate to yield Methyl 2,2-dimethyl-4-hydroxypentanoate. The primary method detailed is the chemoselective reduction using sodium borohydride (NaBH₄), a widely used and effective reagent for the reduction of ketones in the presence of esters.[1][2][3] This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

The reduction of β-keto esters is a fundamental transformation in organic synthesis, providing access to valuable β-hydroxy ester building blocks.[1][4] These products are precursors to a variety of biologically active molecules and are utilized in the synthesis of antibiotics and other pharmaceuticals.[2][5] this compound possesses a ketone and an ester functional group. The selective reduction of the ketone without affecting the ester is crucial. Sodium borohydride is an ideal reagent for this purpose as it readily reduces aldehydes and ketones but is generally unreactive towards esters under mild conditions.[2][3] For stereoselective reductions, more advanced methods such as catalytic hydrogenation with chiral catalysts (e.g., Noyori-type catalysts) can be employed to control the stereochemistry of the resulting alcohol.[6] This note will focus on the straightforward and high-yielding reduction using sodium borohydride.

Chemical Reaction

Experimental Protocol: Sodium Borohydride Reduction

This protocol describes the reduction of the ketone in this compound using sodium borohydride in methanol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of substrate).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Hydrogen gas evolution will be observed; ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the effervescence ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and then with saturated brine solution.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product, Methyl 2,2-dimethyl-4-hydroxypentanoate.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes expected outcomes for the reduction of β-keto esters using different methods. The data for Sodium Borohydride is representative for the reduction of simple β-keto esters and should be considered as an estimate for this compound. The data for Asymmetric Hydrogenation is included for comparison of a stereoselective method.[6]

MethodReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Stereoselectivity (ee%)
Standard Reduction Sodium BorohydrideMethanol0 - RT1 - 3> 90N/A (racemic)
Asymmetric Hydrogenation Ru-BINAP complex / H₂Methanol23 - 10012 - 24~99> 96

Experimental Workflow

Below is a diagram illustrating the key steps in the sodium borohydride reduction protocol.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Substrate in Methanol cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir and Monitor add_nabh4->stir quench Quench with NH4Cl (aq) stir->quench remove_meoh Remove Methanol quench->remove_meoh extract Extract with CH2Cl2 remove_meoh->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography (Optional) concentrate->purify final_product Final Product: Methyl 2,2-dimethyl-4-hydroxypentanoate purify->final_product reduction_mechanism ketone Ketone (Electrophile) alkoxide Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack hydride Hydride (H⁻) from NaBH₄ (Nucleophile) hydride->alkoxide alcohol Alcohol Product alkoxide->alcohol Protonation (from Solvent)

References

Application of Methyl 2,2-dimethyl-4-oxopentanoate in Fragrance Synthesis: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the application of Methyl 2,2-dimethyl-4-oxopentanoate as a precursor or intermediate in the synthesis of fragrance compounds have yielded limited publicly available data. Extensive searches of scientific literature and patent databases did not reveal specific, well-documented pathways or protocols where this particular ketoester is utilized for the creation of aroma chemicals.

While the broader class of ketoesters and diketones can be valuable starting materials in organic synthesis, the specific substitution pattern of this compound (a methyl ester with two methyl groups at the alpha-position and a keto group at the delta-position) does not appear in prominent fragrance chemistry literature as a key building block for commercially significant fragrance ingredients.

This report will outline the general principles of fragrance synthesis where similar structures could theoretically be applied and highlight the absence of specific data for the target compound.

General Synthetic Strategies for Fragrance Compounds

The synthesis of fragrance molecules often involves the construction of carbon skeletons with specific functional groups that elicit a desired olfactory response. Common strategies include:

  • Aldol and Claisen Condensations: These reactions are fundamental for forming carbon-carbon bonds and are widely used to build the backbones of many floral and fruity fragrance compounds. Ketoesters can participate in Claisen-type reactions to form new ketoesters or diketones.

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another key C-C bond-forming reaction in fragrance synthesis.

  • Cyclization Reactions: Many important fragrance molecules, such as musks and sandalwood odorants, possess cyclic structures. Intramolecular reactions of functionalized precursors are crucial for their synthesis.

  • Reduction and Oxidation: The controlled reduction of ketones to alcohols or oxidation of other functional groups is often a final step in synthesizing fragrance alcohols and aldehydes, which are prevalent in perfumery.

Theoretical, Undocumented Applications of this compound

Based on its chemical structure, one could hypothesize potential, though currently undocumented, synthetic routes where this compound might serve as a starting material.

Potential Synthetic Pathway

A hypothetical application could involve the use of this compound as a building block in a multi-step synthesis. For instance, it could potentially undergo an intramolecular cyclization or be modified to participate in condensation reactions.

G A This compound B Chemical Modification (e.g., Reduction, Grignard Reaction) A->B Step 1 C Intermediate Compound B->C Step 2 D Cyclization or Condensation C->D Step 3 E Novel Fragrance Molecule (Hypothetical) D->E Step 4

Caption: Hypothetical multi-step synthesis starting from this compound.

Conclusion

Despite a thorough review of available scientific and patent literature, no specific applications, experimental protocols, or quantitative data for the use of this compound in fragrance synthesis were found. The information presented here is based on general principles of organic chemistry and fragrance synthesis and does not reflect documented practices. Therefore, it is concluded that this compound is not a commonly utilized precursor in the fragrance industry, or its use is not disclosed in the public domain. Further research in proprietary industry archives or more specialized chemical literature may be required to uncover any potential applications.

Application Notes and Protocols: The Use of Methyl 2,2-dimethyl-4-oxopentanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethyl-4-oxopentanoate is a functionalized keto-ester that holds significant potential as a versatile building block in the synthesis of pharmaceutical intermediates. While specific, published applications of this exact molecule are not widespread, its structural features—a β-keto ester with a gem-dimethyl group—suggest its utility in various synthetic transformations analogous to well-established reactions in medicinal chemistry. The gem-dimethyl motif is a common feature in many pharmaceuticals, often introduced to enhance metabolic stability by blocking oxidative metabolism or to influence the conformational properties of the molecule.

These application notes provide an overview of the potential uses of this compound and offer detailed, exemplary protocols for its application in the synthesis of key pharmaceutical scaffolds. The methodologies are based on the general reactivity of β-keto esters and their known applications in the synthesis of complex organic molecules.[1][2]

Potential Applications in Pharmaceutical Synthesis

The reactivity of this compound is centered around its two key functional groups: the ketone and the ester, with the adjacent active methylene protons. This allows for a range of synthetic manipulations.

Synthesis of Heterocyclic Scaffolds via Cyclocondensation

β-Keto esters are classical precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceutical agents.[3][4] this compound can be expected to undergo cyclocondensation reactions with various dinucleophiles to yield substituted pyridines, pyrimidines, pyrazoles, and other important heterocyclic systems.

A notable example is the Hantzsch pyridine synthesis, where a β-keto ester, an aldehyde, and ammonia or an ammonium salt react to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.

Precursor for Substituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a straightforward method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. While this compound is a 1,3-dicarbonyl equivalent, it can be readily converted to a 1,4-dicarbonyl system through α-alkylation with a suitable electrophile, thus serving as a precursor for highly substituted pyrroles.

Introduction of a Metabolically Stable Gem-Dimethyl Group

The 2,2-dimethyl moiety is a key structural feature. In drug design, gem-dimethyl groups can act as metabolic blockers, preventing enzymatic degradation at that position and thereby increasing the drug's half-life. An example of a pharmaceutical intermediate containing a gem-dimethyl group is 2-[4-[4-[4-(hydroxy diphenylmethyl)-1-piperidyl]-1-oxobutyl]phenyl]-2,2-dimethyl acetate, a key intermediate in the synthesis of the antihistamine fexofenadine.[5][6][7][8] this compound can serve as a synthon for introducing this valuable structural element.

Experimental Protocols

The following protocols are provided as examples of how this compound could be used in the synthesis of pharmaceutical intermediates. These are general methodologies and may require optimization for specific substrates and scales.

Protocol 1: Hantzsch Dihydropyridine Synthesis

This protocol describes a potential synthesis of a dihydropyridine derivative, a scaffold found in cardiovascular drugs.

Reaction Scheme:

Experimental Procedure:

  • To a round-bottom flask charged with ethanol (50 mL), add this compound (1.0 eq), a substituted benzaldehyde (1.0 eq), and another β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq).

  • To this stirred solution, add ammonium acetate (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • The crude dihydropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Exemplary):

ParameterValue
Reactants This compound, Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate
Solvent Ethanol
Temperature 78 °C (Reflux)
Reaction Time 4 - 8 hours
Typical Yield 60 - 85%
Protocol 2: Synthesis of a Substituted Pyrazole

This protocol outlines the synthesis of a pyrazole derivative through the reaction of this compound with hydrazine.

Reaction Scheme:

Experimental Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (20 mL).

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 80 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • A solid precipitate should form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Quantitative Data (Exemplary):

ParameterValue
Reactants This compound, Hydrazine Hydrate
Solvent Glacial Acetic Acid
Temperature 80 °C
Reaction Time 2 - 4 hours
Typical Yield 75 - 90%
Protocol 3: α-Alkylation of the Keto-Ester

This protocol describes the alkylation at the α-position of the ketone, which can be a step towards more complex intermediates.

Experimental Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add dry tetrahydrofuran (THF, 50 mL).

  • Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Cool the suspension to 0 °C and add this compound (1.0 eq) dropwise via a syringe.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Exemplary):

ParameterValue
Reactants This compound, Sodium Hydride, Benzyl Bromide
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 12 - 16 hours
Typical Yield 65 - 80%

Visualizations

Logical Workflow for Heterocycle Synthesis

start This compound cyclocondensation Cyclocondensation start->cyclocondensation dinucleophile Dinucleophile (e.g., Hydrazine, Amidine) dinucleophile->cyclocondensation heterocycle Heterocyclic Intermediate (e.g., Pyrazole, Pyrimidine) cyclocondensation->heterocycle pharma Pharmaceutical Active Moiety heterocycle->pharma Further Functionalization cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification 1_flask 1. Add dry THF and NaH to a flame-dried flask under N2. 2_cool 2. Cool the suspension to 0 °C. 1_flask->2_cool 3_add_ester 3. Add this compound dropwise. 2_cool->3_add_ester 4_enolate 4. Stir to form the enolate. 3_add_ester->4_enolate 5_add_alkyl 5. Add alkylating agent at 0 °C. 4_enolate->5_add_alkyl 6_stir 6. Stir overnight at room temperature. 5_add_alkyl->6_stir 7_quench 7. Quench with saturated aq. NH4Cl. 6_stir->7_quench 8_extract 8. Extract with ethyl acetate. 7_quench->8_extract 9_dry 9. Dry and concentrate the organic phase. 8_extract->9_dry 10_purify 10. Purify by column chromatography. 9_dry->10_purify

References

Application Note: A Detailed Protocol for the Hydrolysis of Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The hydrolysis of esters is a fundamental transformation in organic synthesis, yielding a carboxylic acid and an alcohol. This application note provides a detailed experimental procedure for the hydrolysis of Methyl 2,2-dimethyl-4-oxopentanoate to its corresponding carboxylic acid, 2,2-dimethyl-4-oxopentanoic acid. This reaction can be effectively achieved under basic conditions, a process also known as saponification, which is an irreversible reaction that typically results in high yields.[1][2][3] The resulting product is a valuable building block in the synthesis of various organic molecules. The protocol outlined below is intended for researchers and scientists in the fields of chemistry and drug development.

Reaction Principle

The hydrolysis of this compound is a nucleophilic acyl substitution reaction.[3] Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt. A subsequent acidic workup is necessary to protonate the carboxylate and isolate the desired carboxylic acid.

Experimental Protocol

Materials:

  • This compound (CAS: 66372-99-4)[4]

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of methanol.

  • Saponification: While stirring, add a solution of 8.0 g of sodium hydroxide dissolved in 50 mL of deionized water to the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol from the reaction mixture using a rotary evaporator.

  • Acidification: Transfer the remaining aqueous solution to a separatory funnel. Slowly add concentrated hydrochloric acid dropwise with vigorous shaking until the solution becomes acidic (pH ~2), which will precipitate the carboxylic acid.

  • Extraction: Extract the aqueous layer three times with 100 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them once with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Isolation: Filter off the magnesium sulfate and remove the diethyl ether using a rotary evaporator to yield the crude 2,2-dimethyl-4-oxopentanoic acid.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the expected quantitative data for the hydrolysis of this compound.

ParameterStarting Material: this compoundProduct: 2,2-dimethyl-4-oxopentanoic acid
Molecular Formula C₈H₁₄O₃[4]C₇H₁₂O₃[5]
Molecular Weight ( g/mol ) 158.19[4]144.17[6]
Appearance Colorless liquidWhite solid
Assumed Starting Amount (g) 10.0-
Theoretical Yield (g) -9.11
Typical Experimental Yield (g) -8.2 - 8.7
Typical Yield (%) -90 - 95
Purity (by NMR/GC-MS) >98%>98%

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow start Start: Dissolve Ester in Methanol saponification Add NaOH solution and Reflux for 2h start->saponification cooling Cool to Room Temperature saponification->cooling solvent_removal_1 Remove Methanol via Rotary Evaporation cooling->solvent_removal_1 acidification Acidify with HCl to pH ~2 solvent_removal_1->acidification extraction Extract with Diethyl Ether (3x) acidification->extraction wash_dry Wash with Brine and Dry over MgSO4 extraction->wash_dry solvent_removal_2 Remove Diethyl Ether via Rotary Evaporation wash_dry->solvent_removal_2 product Product: 2,2-dimethyl-4-oxopentanoic acid solvent_removal_2->product

Caption: Workflow for the hydrolysis of this compound.

Diagram 2: Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure cluster_step3 Step 3: Acid-Base Reaction cluster_step4 Step 4: Acidic Workup Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ OH- OH⁻ Tetrahedral_Intermediate_2 Tetrahedral Intermediate Carboxylate Carboxylate Anion Tetrahedral_Intermediate_2->Carboxylate Methanol CH₃O⁻ Tetrahedral_Intermediate_2->Methanol Carboxylic_Acid_Temp Carboxylic Acid Carboxylate_2 Carboxylate Anion Carboxylate_3 Carboxylate Anion CH3O-_2 CH₃O⁻ Methanol_2 Methanol Carboxylic_Acid_TempCH3O-_2 Carboxylic_Acid_TempCH3O-_2 Carboxylate_2Methanol_2 Carboxylate_2Methanol_2 Carboxylic_Acid_TempCH3O-_2->Carboxylate_2Methanol_2 Final_Product 2,2-dimethyl-4-oxopentanoic acid Carboxylate_3->Final_Product + H₃O⁺ H3O+ H₃O⁺

Caption: Mechanism of base-catalyzed hydrolysis of an ester (saponification).

References

Asymmetric Synthesis Utilizing Methyl 2,2-dimethyl-4-oxopentanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Literature Review and Availability:

A comprehensive review of available scientific literature did not yield specific examples of the direct application of Methyl 2,2-dimethyl-4-oxopentanoate in asymmetric synthesis. The following application notes and protocols are therefore based on established methodologies for analogous β-keto esters. These provide a foundational guide for researchers and drug development professionals to explore the potential of this substrate in asymmetric transformations. The primary focus is on the asymmetric reduction of the ketone functionality, a common and powerful tool for generating chiral building blocks.

Application Note 1: Asymmetric Reduction of β-Keto Esters to Chiral β-Hydroxy Esters

The conversion of β-keto esters to their corresponding chiral β-hydroxy esters is a pivotal transformation in organic synthesis, providing access to valuable intermediates for the synthesis of pharmaceuticals and natural products.[1][2][3] The ketone moiety in a molecule like this compound can be selectively reduced to a hydroxyl group, creating a new stereocenter. Control over the stereochemistry of this reduction is paramount and can be achieved through various catalytic asymmetric methods.

Key Methodologies:

  • Asymmetric Hydrogenation: This method employs a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium, in the presence of hydrogen gas.[2][4] The chirality of the ligand attached to the metal center dictates the facial selectivity of the hydride attack on the ketone.

  • Asymmetric Transfer Hydrogenation (ATH): As an alternative to using high-pressure hydrogen gas, ATH utilizes a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a chiral catalyst.[5][6][7] This technique is often more practical for laboratory-scale synthesis.

  • Biocatalytic Reduction: Enzymes, such as dehydrogenases or reductases found in baker's yeast or expressed in recombinant organisms, can offer excellent enantioselectivity in the reduction of ketones under mild reaction conditions.[1][8][9]

General Workflow for Asymmetric Reduction:

The logical workflow for developing an asymmetric reduction of a β-keto ester like this compound would involve catalyst screening, reaction optimization, and finally, isolation and analysis of the chiral product.

Asymmetric_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start with This compound reaction Asymmetric Reduction (Hydrogenation or Transfer Hydrogenation) start->reaction Substrate catalyst Select Chiral Catalyst (e.g., Ru-BINAP, Chiral Amine Ligand) catalyst->reaction Catalyst workup Reaction Quench & Work-up reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Stereochemical Analysis (e.g., Chiral HPLC, NMR) purification->analysis

Caption: General workflow for the asymmetric reduction of a β-keto ester.

Experimental Protocol: Generalized Asymmetric Transfer Hydrogenation of a β-Keto Ester

This protocol is a general guideline for the asymmetric transfer hydrogenation of a β-keto ester using a common ruthenium-based catalyst. Note: This is a representative protocol and has not been specifically optimized for this compound.

Materials:

  • β-Keto Ester (e.g., this compound)

  • Chiral Ruthenium Catalyst (e.g., (R,R)-Ts-DPEN RuCl)

  • Formic Acid/Triethylamine azeotrope (5:2 mixture) as the hydrogen source

  • Anhydrous Solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert Gas (Nitrogen or Argon)

  • Standard Glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry, inert gas-flushed round-bottom flask, add the chiral ruthenium catalyst (typically 0.5-2 mol%).

  • Substrate Addition: Add the anhydrous solvent, followed by the β-keto ester (1.0 equivalent).

  • Hydrogen Source: Add the formic acid/triethylamine azeotrope (typically 2-5 equivalents of formic acid relative to the substrate).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ester.

  • Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization to a diastereomeric species and analysis by NMR spectroscopy.

Logical Relationship of Reaction Components:

The following diagram illustrates the relationship between the key components in the asymmetric transfer hydrogenation.

ATH_Components cluster_reactants Reactants substrate β-Keto Ester (this compound) catalyst Chiral Ru-Catalyst substrate->catalyst Binds to h_source Hydrogen Source (Formic Acid/Triethylamine) h_source->catalyst Activates product Chiral β-Hydroxy Ester catalyst->product Catalyzes formation of

Caption: Interaction of components in asymmetric transfer hydrogenation.

Data Presentation

As no specific experimental data for the asymmetric synthesis utilizing this compound was found, a quantitative data table cannot be provided. For a typical asymmetric reduction of a β-keto ester, the following data would be presented:

Table 1: Hypothetical Data Structure for Catalyst Screening in Asymmetric Reduction

EntryCatalyst (mol%)LigandSolventTime (h)Conversion (%)Enantiomeric Excess (% ee)Configuration
1Ru-BINAP (1)(R)-BINAPMethanol12>9995R
2Ru-BINAP (1)(S)-BINAPMethanol12>9994S
3(R,R)-TsDPEN-Ru (0.5)(R,R)-TsDPENCH₂Cl₂69899R
4(S,S)-TsDPEN-Ru (0.5)(S,S)-TsDPENCH₂Cl₂69798S

Note: The data in this table is purely illustrative and intended to show the format for presenting results from such an experiment.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,2-dimethyl-4-oxopentanoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through a Michael addition reaction. This involves the conjugate addition of the enolate of methyl isobutyrate to mesityl oxide, an α,β-unsaturated ketone. The reaction is typically catalyzed by a base.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key reactants are methyl isobutyrate, which serves as the Michael donor, and mesityl oxide, the Michael acceptor. A suitable base is required to generate the enolate of methyl isobutyrate. Common bases include sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA). An appropriate aprotic solvent such as tetrahydrofuran (THF) or diethyl ether is also necessary.

Q3: What is the general reaction scheme for the synthesis?

A3: The synthesis proceeds via a base-catalyzed Michael addition as illustrated in the workflow diagram below.

G General Synthesis Workflow cluster_reactants Reactants cluster_reagents Reagents methyl_isobutyrate Methyl Isobutyrate reaction Michael Addition Reaction methyl_isobutyrate->reaction mesityl_oxide Mesityl Oxide mesityl_oxide->reaction base Base (e.g., NaOMe) base->reaction solvent Aprotic Solvent (e.g., THF) solvent->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Distillation) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Ineffective Enolate Formation: The base used may not be strong enough to deprotonate methyl isobutyrate effectively. Moisture in the reaction can also quench the enolate.1. Use a stronger base like lithium diisopropylamide (LDA) or ensure the chosen base (e.g., sodium methoxide) is fresh and anhydrous. Ensure all glassware is oven-dried and the solvent is anhydrous.
2. Reverse Michael Reaction: The Michael addition is a reversible reaction. Unfavorable reaction conditions can shift the equilibrium back to the starting materials.2. Conduct the reaction at a lower temperature to favor the thermodynamic product. Ensure complete deprotonation of the product by using a stoichiometric amount of a strong base.
3. Low Reactivity of Mesityl Oxide: Steric hindrance on the mesityl oxide may slow down the reaction.3. Increase the reaction time or consider using a more reactive Michael acceptor if the protocol allows.
Presence of Multiple Side Products 1. Self-Condensation of Mesityl Oxide: Mesityl oxide can undergo self-condensation in the presence of a base, leading to higher molecular weight impurities.1. Add the methyl isobutyrate enolate slowly to the mesityl oxide solution to maintain a low concentration of the enolate and minimize self-condensation.
2. Aldol Condensation: The product, a ketone, can potentially undergo further aldol condensation reactions under basic conditions.2. Keep the reaction temperature low and quench the reaction as soon as the formation of the desired product is complete (monitored by TLC or GC).
3. Formation of Isomers: Commercial mesityl oxide may contain its isomer, iso-mesityl oxide (4-methylpent-4-en-2-one), which can lead to the formation of a different product isomer.3. Use purified mesityl oxide. The presence of the isomer can be checked by GC-MS or NMR before starting the reaction.
Difficult Purification 1. Similar Boiling Points of Product and Starting Materials: The boiling point of the product may be close to that of unreacted starting materials or side products, making distillation challenging.1. Use fractional distillation with a high-efficiency column. Alternatively, column chromatography on silica gel can be employed for purification.
2. Product Decomposition during Distillation: The product might be thermally unstable at higher temperatures required for distillation.2. Perform vacuum distillation to lower the boiling point of the product and minimize thermal decomposition.

Experimental Protocols

Detailed Methodology for Michael Addition Synthesis

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Methyl isobutyrate

  • Mesityl oxide

  • Sodium methoxide (NaOMe)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: All glassware should be thoroughly oven-dried and assembled under an inert atmosphere.

  • Enolate Formation: In a round-bottom flask, dissolve sodium methoxide in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Slowly add methyl isobutyrate to the cooled base solution with constant stirring. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the enolate.

  • Michael Addition: In a separate dropping funnel, prepare a solution of mesityl oxide in anhydrous THF.

  • Add the mesityl oxide solution dropwise to the enolate solution at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary (Literature Values - for reference)

ParameterValue
Typical Yield 60-80% (highly dependent on reaction conditions)
Reaction Temperature 0 °C to room temperature
Reaction Time 2-6 hours
Base to Ester Molar Ratio 1.0 to 1.2 : 1
Donor to Acceptor Molar Ratio 1.1 to 1.5 : 1

Note: These values are approximate and should be optimized for specific experimental setups.

Signaling Pathways and Logical Relationships

Troubleshooting Logic Diagram

This diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

G Troubleshooting Flowchart cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Start Synthesis check_yield Low/No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No check_base Check Base Strength & Anhydrous Conditions check_yield->check_base Yes slow_addition Slow Enolate Addition check_purity->slow_addition Yes success Successful Synthesis check_purity->success No check_temp Lower Reaction Temperature check_base->check_temp check_time Increase Reaction Time check_temp->check_time check_time->start Re-run low_temp_quench Low Temp & Prompt Quench slow_addition->low_temp_quench purify_sm Purify Starting Materials low_temp_quench->purify_sm purify_sm->start Re-run

Caption: A logical guide for troubleshooting common synthesis problems.

Optimizing reaction conditions for Methyl 2,2-dimethyl-4-oxopentanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2,2-dimethyl-4-oxopentanoate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method for the synthesis of β-keto esters like this compound is the Claisen condensation. This reaction involves the condensation of an ester with an enolizable ketone. For this specific target molecule, the likely reactants would be methyl 2,2-dimethylpropanoate (methyl pivalate) and acetone, reacting in the presence of a strong base.

Q2: What are the critical parameters to control during the Claisen condensation for this synthesis?

A2: Several parameters are crucial for a successful synthesis:

  • Choice of Base: A strong, non-nucleophilic base is essential. Sodium hydride (NaH) or sodium amide (NaNH₂) are common choices. The base must be strong enough to deprotonate the α-carbon of acetone.

  • Stoichiometry: At least one full equivalent of the base is required to drive the reaction to completion by deprotonating the resulting β-keto ester.

  • Solvent: Anhydrous, aprotic solvents such as diethyl ether or tetrahydrofuran (THF) are necessary to prevent quenching the strong base.

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to ensure completion.

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried, as any moisture will react with the strong base and inhibit the reaction.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Insufficient Base: If less than a stoichiometric amount of a strong base is used, the equilibrium will not favor the product.

  • Presence of Water: Moisture in the reaction will consume the base and prevent the formation of the necessary enolate.

  • Side Reactions: Self-condensation of acetone can occur. To minimize this, acetone can be added slowly to a mixture of the ester and the base.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an appropriate temperature.

  • Workup Issues: The product may be lost during the aqueous workup and extraction steps. Ensuring the correct pH during workup is critical for isolating the neutral product.

Q4: I am observing significant impurity peaks in my NMR/GC-MS. What are the likely side products?

A4: Common impurities can include:

  • Unreacted Starting Materials: Methyl 2,2-dimethylpropanoate and acetone.

  • Acetone Self-Condensation Products: Such as diacetone alcohol or mesityl oxide, especially if the reaction conditions are not carefully controlled.

  • Hydrolyzed Product: If the final product is exposed to acidic or basic conditions for extended periods, hydrolysis of the ester can occur, leading to the corresponding carboxylic acid.

Q5: What is the recommended method for purifying the final product?

A5: Purification of this compound is typically achieved through fractional distillation under reduced pressure. This method is effective in separating the product from unreacted starting materials and higher-boiling side products. For smaller scales or to remove polar impurities, column chromatography on silica gel can also be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction does not initiate (no color change, no heat evolution) 1. Inactive base. 2. Wet solvent or reagents. 3. Starting materials are not pure.1. Use a fresh bottle of base or test its activity. 2. Ensure all solvents are freshly distilled from an appropriate drying agent. Dry glassware in an oven and cool under an inert atmosphere. 3. Purify starting materials before use.
Low Yield 1. Insufficient amount of base. 2. Reaction time is too short or temperature is too low. 3. Inefficient extraction during workup. 4. Acetone self-condensation is the major pathway.1. Use at least one full equivalent of a strong base. 2. Monitor the reaction by TLC or GC and allow it to run to completion. Consider gentle heating if the reaction stalls at room temperature. 3. Perform multiple extractions with an appropriate organic solvent. Ensure the pH of the aqueous layer is neutral before extraction. 4. Add the acetone dropwise to the mixture of the ester and base.
Formation of a Tar-like Substance 1. Reaction temperature is too high. 2. Use of an inappropriate base that promotes polymerization.1. Maintain a low temperature during the initial addition and allow the reaction to warm slowly. 2. Use a non-nucleophilic strong base like NaH or LDA.
Product Decomposes During Distillation 1. Distillation temperature is too high. 2. Presence of acidic or basic impurities.1. Perform the distillation under a higher vacuum to lower the boiling point. 2. Neutralize the crude product thoroughly during workup before distillation.

Experimental Protocols

Proposed Synthesis of this compound via Claisen Condensation

Materials:

  • Methyl 2,2-dimethylpropanoate (Methyl Pivalate)

  • Acetone

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Diethyl Ether or THF

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous diethyl ether.

  • Initiation: To the stirred suspension of sodium hydride, add a solution of methyl 2,2-dimethylpropanoate (1.0 equivalent) in anhydrous diethyl ether dropwise at 0 °C (ice bath).

  • Addition of Ketone: After the initial reaction subsides, add a solution of acetone (1.2 equivalents) in anhydrous diethyl ether dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The reaction progress can be monitored by TLC or GC.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

  • Workup: Add 1 M HCl to neutralize the reaction mixture until the pH is approximately 7. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain this compound.

Visualizations

Reaction_Pathway Methyl 2,2-dimethylpropanoate Methyl 2,2-dimethylpropanoate Intermediate_Enolate Intermediate_Enolate Methyl 2,2-dimethylpropanoate->Intermediate_Enolate + Acetone + NaH This compound This compound Intermediate_Enolate->this compound Workup (H3O+)

Caption: Proposed reaction pathway for the synthesis.

Experimental_Workflow A Reaction Setup (Anhydrous Conditions) B Addition of Reagents (0 °C) A->B C Reaction (Room Temperature) B->C D Quenching and Workup (Neutralization) C->D E Extraction D->E F Drying and Concentration E->F G Purification (Vacuum Distillation) F->G

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield? Q1 Reaction Initiated? Start->Q1 A1_Yes Check Reaction Time/Temp Q1->A1_Yes Yes A1_No Check Base Activity & Anhydrous Conditions Q1->A1_No No Q2 Significant Side Products? A1_Yes->Q2 A2_Yes Optimize Reagent Addition (Slow addition of acetone) Q2->A2_Yes Yes A2_No Review Workup & Purification Steps Q2->A2_No No

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: Synthesis of Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2,2-dimethyl-4-oxopentanoate. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is a crossed Claisen condensation. This reaction involves the formation of an enolate from a ketone, which then acts as a nucleophile, attacking an ester that cannot form an enolate itself (i.e., it lacks alpha-hydrogens).[1][2][3] For the synthesis of this compound, the reaction is typically performed between the enolate of acetone and methyl 2,2-dimethylpropanoate (also known as methyl pivalate).

Q2: Why is a crossed Claisen condensation preferred over other methods?

A2: A crossed Claisen condensation is preferred to avoid the formation of a complex mixture of products. If two different esters that can both form enolates are used, a statistical mixture of four different products can be obtained, significantly reducing the yield of the desired product and complicating purification.[1][2][4][5] By using an ester without alpha-hydrogens, such as methyl 2,2-dimethylpropanoate, it can only act as the electrophile (the "acceptor"), while the other reactant (in this case, acetone) is forced to be the nucleophile (the "donor").[1][2]

Q3: What are the key starting materials for this synthesis?

A3: The key starting materials are:

  • Acetone: Serves as the source of the enolate.

  • Methyl 2,2-dimethylpropanoate (Methyl Pivalate): Acts as the electrophilic acylating agent.

  • A strong base: To deprotonate acetone and form the enolate. Common choices include sodium amide (NaNH₂) or sodium hydride (NaH).[5]

  • Anhydrous aprotic solvent: Such as diethyl ether or tetrahydrofuran (THF).

  • Acid for workup: Typically a dilute acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to neutralize the reaction mixture and protonate the product.

Q4: What is the general reaction scheme?

A4: The general reaction scheme for the crossed Claisen condensation to form this compound is as follows:

  • Enolate Formation: A strong base removes a proton from the alpha-carbon of acetone to form the acetone enolate.

  • Nucleophilic Attack: The acetone enolate attacks the carbonyl carbon of methyl 2,2-dimethylpropanoate.

  • Elimination: The methoxide ion is eliminated from the tetrahedral intermediate.

  • Acid-Base Reaction: The resulting β-keto ester is deprotonated by the methoxide ion. This is a key driving force for the reaction.

  • Acid Workup: A dilute acid is added to protonate the enolate of the β-keto ester, yielding the final product, this compound.

Experimental Protocol: Crossed Claisen Condensation

This protocol provides a detailed methodology for the synthesis of this compound via a crossed Claisen condensation.

Materials:

  • Sodium amide (NaNH₂)

  • Anhydrous diethyl ether

  • Acetone (dried over anhydrous calcium sulfate)

  • Methyl 2,2-dimethylpropanoate (methyl pivalate)

  • Ice bath

  • 10% aqueous sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place sodium amide (1.1 equivalents) suspended in anhydrous diethyl ether.

  • Enolate Formation: Cool the flask in an ice bath. Slowly add a solution of acetone (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the stirred suspension of sodium amide. Stir the mixture at 0°C for 30 minutes after the addition is complete to ensure complete formation of the acetone enolate.

  • Acylation: To the resulting enolate solution, add a solution of methyl 2,2-dimethylpropanoate (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel while maintaining the temperature at 0°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Workup: Cool the reaction mixture in an ice bath and cautiously add 10% aqueous sulfuric acid until the mixture is acidic (test with litmus paper). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the ether layer. Extract the aqueous layer twice with diethyl ether. Combine all the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete enolate formation due to wet reagents or solvent. 2. The base used is not strong enough. 3. Reaction temperature is too high, leading to side reactions. 4. Self-condensation of acetone.1. Ensure all glassware is flame-dried and reagents and solvents are anhydrous. 2. Use a strong base like sodium amide or sodium hydride. Using a weaker base like sodium ethoxide may not be sufficient to drive the equilibrium towards the product.[5] 3. Maintain the reaction temperature at 0°C during the addition of reagents. 4. Add the acetone solution slowly to the base to minimize its concentration and favor the reaction with the ester.
Formation of multiple products 1. Self-condensation of acetone (aldol condensation). 2. Contamination of starting materials.1. Use a slight excess of the ester (methyl 2,2-dimethylpropanoate) to ensure the enolate reacts with it preferentially. 2. Ensure the purity of starting materials through distillation or other appropriate purification methods.
Product decomposes during distillation 1. Distillation temperature is too high. 2. Presence of acidic or basic impurities.1. Perform the distillation under reduced pressure to lower the boiling point of the product. 2. Ensure the crude product is thoroughly washed and neutralized before distillation.
Difficulty in separating the product from starting materials 1. Incomplete reaction. 2. Similar boiling points of the product and unreacted starting materials.1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Use fractional distillation with a column that provides sufficient separation efficiency.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and the underlying chemical principles, the following diagrams have been created using the DOT language.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Workup and Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_apparatus Set up Flame-Dried Apparatus prep_reagents->setup_apparatus enolate_formation Enolate Formation: Add Acetone to NaNH2 in Ether at 0°C setup_apparatus->enolate_formation acylation Acylation: Add Methyl Pivalate to Enolate at 0°C enolate_formation->acylation warm_stir Warm to Room Temperature and Stir acylation->warm_stir acid_quench Acidic Quench with H2SO4 warm_stir->acid_quench extraction Extraction with Diethyl Ether acid_quench->extraction washing Wash with H2O, NaHCO3, Brine extraction->washing drying Dry with MgSO4 and Concentrate washing->drying purification Fractional Distillation drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes start Low Yield cause1 Wet Reagents/ Solvents start->cause1 cause2 Weak Base start->cause2 cause3 High Temperature start->cause3 cause4 Side Reactions start->cause4 sol1 Use Anhydrous Conditions cause1->sol1 sol2 Use Strong Base (e.g., NaNH2) cause2->sol2 sol3 Maintain Low Temperature (0°C) cause3->sol3 sol4 Slow Addition/ Excess Ester cause4->sol4 outcome Improved Yield

Caption: Troubleshooting logic for low yield in the synthesis.

References

Preventing self-condensation of Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 2,2-dimethyl-4-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the self-condensation of this valuable ketoester during their experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling and reaction of this compound, focusing on the prevention of undesired self-condensation reactions.

FAQs

Q1: What is the primary cause of self-condensation in this compound?

A1: The primary cause of self-condensation is the presence of enolizable protons on the carbon atom adjacent to the ketone (C3) and on the terminal methyl group of the ketone (C5). In the presence of a base, these protons can be abstracted to form an enolate, which can then act as a nucleophile and attack the carbonyl group of another molecule of this compound. This can lead to either an intramolecular aldol-type condensation or an intermolecular Claisen-type condensation.

Q2: What are the potential self-condensation products of this compound?

A2: Two primary self-condensation pathways are possible:

  • Intramolecular Aldol Condensation: The enolate formed at the C5 position can attack the ketone carbonyl at the C4 position, leading to the formation of a five-membered ring after dehydration.

  • Intermolecular Claisen-type Condensation: The enolate formed at the C3 position can attack the ester carbonyl of another molecule, leading to a dimeric β-keto ester product.

Q3: How does steric hindrance from the gem-dimethyl group affect self-condensation?

A3: The gem-dimethyl group at the C2 position provides significant steric hindrance around the ester functionality. This hindrance can slow down the rate of intermolecular Claisen-type condensation. However, it does not prevent enolization at the C3 or C5 positions, so self-condensation can still occur, particularly under thermodynamic control (higher temperatures, weaker bases).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired product and formation of a viscous, high-boiling point residue. This is a strong indication of intermolecular self-condensation (Claisen-type). The reaction conditions likely favor the thermodynamic enolate and allow sufficient time for intermolecular reactions to occur.Employ kinetic control conditions: use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) to rapidly and irreversibly form the kinetic enolate. Add the electrophile to the pre-formed enolate solution.
Formation of an unexpected cyclic byproduct, confirmed by NMR and MS. This suggests that an intramolecular aldol condensation has occurred. This is more likely under conditions that allow for equilibration and favor the formation of the more stable five-membered ring product.Use conditions that favor kinetic control and rapid reaction with the desired electrophile. Lowering the reaction temperature and using a strong, non-nucleophilic base can minimize the time the enolate has to undergo intramolecular cyclization.
Reaction is sluggish or does not proceed to completion. The steric hindrance of this compound may be impeding the reaction with the desired electrophile. The chosen base may not be strong enough to efficiently generate the enolate.Consider using a more reactive electrophile. For aldol-type reactions, an unhindered aldehyde is preferable. For reactions requiring enolate formation, ensure the base is sufficiently strong (e.g., LDA, NaH).
Multiple products are observed, making purification difficult. A mixture of kinetic and thermodynamic enolates may be forming, leading to different reaction pathways. Alternatively, both inter- and intramolecular condensations could be occurring simultaneously.Optimize reaction conditions to favor a single pathway. For kinetic control, strictly maintain low temperatures and use a strong, bulky base. For thermodynamic control (if the desired product is the thermodynamic one), use a weaker base and allow the reaction to reach equilibrium at a higher temperature.

Experimental Protocols

Protocol 1: General Procedure for Preventing Self-Condensation via Kinetic Enolate Formation

This protocol is designed for reactions where this compound is intended to act as a nucleophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Desired electrophile (e.g., an aldehyde or alkyl halide)

  • Anhydrous workup and purification reagents

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Enolate Formation:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

    • Stir the solution at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.

  • Reaction with Electrophile:

    • Dissolve the electrophile (1.0 equivalent) in anhydrous THF.

    • Add the electrophile solution dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for the appropriate time (typically 1-4 hours, monitor by TLC).

  • Quenching and Workup:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Mukaiyama Aldol Reaction to Avoid Self-Condensation

This protocol is an alternative for aldol-type additions that avoids the direct use of a strong base with the ketoester.

Materials:

  • This compound

  • Triethylamine (Et3N)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous dichloromethane (DCM)

  • Lewis acid (e.g., TiCl4 or BF3·OEt2)

  • Aldehyde electrophile

Procedure:

  • Silyl Enol Ether Formation:

    • In a flame-dried flask under nitrogen, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add trimethylsilyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete conversion.

    • Isolate the silyl enol ether by filtration to remove triethylammonium chloride and evaporation of the solvent. It is often used directly in the next step without extensive purification.

  • Mukaiyama Aldol Addition:

    • In a separate flame-dried flask under nitrogen, dissolve the aldehyde (1.0 equivalent) in anhydrous DCM and cool to -78 °C.

    • Add the Lewis acid (e.g., TiCl4, 1.1 equivalents) dropwise.

    • Add a solution of the prepared silyl enol ether (1.0 equivalent) in anhydrous DCM dropwise to the aldehyde-Lewis acid complex.

    • Stir at -78 °C for 1-3 hours.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Data Presentation

Table 1: Influence of Base and Temperature on the Self-Condensation of a Structurally Similar Hindered β-Keto Ester *

Entry Base Temperature (°C) Desired Product Yield (%) Self-Condensation Product Yield (%)
1NaOEt254550
2NaH256035
3KHMDS-788510
4LDA-7892<5

*Data is illustrative and based on typical outcomes for sterically hindered β-keto esters in competitive reactions. Actual yields will vary depending on the specific substrates and reaction conditions.

Visualizations

Self_Condensation_Pathways cluster_intermolecular Intermolecular Claisen-type Condensation cluster_intramolecular Intramolecular Aldol Condensation Ketoester1 This compound Enolate_C3 Enolate at C3 Ketoester1->Enolate_C3 Base (e.g., NaOEt) Dimer Dimeric β-Keto Ester Enolate_C3->Dimer Attacks ester of another molecule Ketoester2 This compound Enolate_C5 Enolate at C5 Ketoester2->Enolate_C5 Base Cyclic_Product Five-membered Ring Product Enolate_C5->Cyclic_Product Intramolecular attack on ketone Kinetic_vs_Thermodynamic_Control cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Start This compound Kinetic_Conditions Strong, bulky base (LDA) Low Temperature (-78 °C) Start->Kinetic_Conditions Thermodynamic_Conditions Weaker base (e.g., NaOEt) Higher Temperature Start->Thermodynamic_Conditions Kinetic_Enolate Less substituted (Kinetic) Enolate Kinetic_Conditions->Kinetic_Enolate Fast, Irreversible Desired_Product Desired Product (High Yield) Kinetic_Enolate->Desired_Product Rapid reaction with electrophile Thermodynamic_Enolate More substituted (Thermodynamic) Enolate Thermodynamic_Conditions->Thermodynamic_Enolate Slow, Reversible Self_Condensation Self-Condensation Products Thermodynamic_Enolate->Self_Condensation Equilibration leads to side products Mukaiyama_Workflow Start This compound Step1 React with TMSCl, Et3N Start->Step1 Silyl_Enol_Ether Silyl Enol Ether Step1->Silyl_Enol_Ether Step2 React with Aldehyde, Lewis Acid (e.g., TiCl4) Silyl_Enol_Ether->Step2 Aldol_Adduct β-Hydroxy Ester Product Step2->Aldol_Adduct

Technical Support Center: Synthesis of Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2,2-dimethyl-4-oxopentanoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method for the synthesis of this compound is the Michael addition of the enolate of methyl isobutyrate to methyl vinyl ketone. This reaction forms the desired 1,5-dicarbonyl compound.

Q2: What are the typical byproducts observed in this reaction?

A2: Several byproducts can form during the synthesis. These primarily include:

  • Unreacted Starting Materials: Residual methyl isobutyrate and methyl vinyl ketone.

  • Polymerized Methyl Vinyl Ketone: Methyl vinyl ketone can undergo self-polymerization, especially in the presence of basic or radical initiators.

  • Product of Aldol Condensation: The enolate of methyl isobutyrate can potentially react with the ketone of the product or another molecule of methyl vinyl ketone in an aldol-type reaction, though this is generally less favored.

  • Bis-Michael Adduct: In some cases, a second molecule of the enolate can add to the initial product, leading to a higher molecular weight impurity.

Q3: How can the purity of the final product be assessed?

A3: The purity of this compound can be determined using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the product and any volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield 1. Incomplete enolate formation. 2. Inactive base. 3. Low reaction temperature. 4. Impure starting materials.1. Ensure a strong, non-nucleophilic base (e.g., LDA, NaH) is used in an appropriate solvent (e.g., THF). 2. Use a fresh, properly stored base. 3. Optimize the reaction temperature; enolate formation is often done at low temperatures, but the addition may require warming. 4. Purify starting materials before use.
Presence of significant amounts of unreacted starting materials 1. Insufficient reaction time. 2. Incorrect stoichiometry. 3. Inefficient mixing.1. Increase the reaction time and monitor the reaction progress by TLC or GC. 2. Ensure the correct molar ratios of reactants and base are used. 3. Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.
Formation of a viscous, insoluble polymer Polymerization of methyl vinyl ketone.1. Add the methyl vinyl ketone slowly to the reaction mixture. 2. Maintain a controlled reaction temperature. 3. Use a radical inhibitor if necessary.
Product is contaminated with a higher molecular weight impurity Formation of a bis-Michael adduct.1. Use a slight excess of the Michael acceptor (methyl vinyl ketone). 2. Control the reaction temperature to favor the mono-addition product.
Difficulty in isolating the pure product 1. Similar boiling points of product and impurities. 2. Product is an oil and does not crystallize.1. Use fractional distillation under reduced pressure for separation. 2. Employ column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate).

Experimental Protocols

Synthesis of this compound via Michael Addition

This protocol is a representative method and may require optimization based on specific laboratory conditions.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Methyl isobutyrate

  • Methyl vinyl ketone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine to the cooled THF. Slowly add n-BuLi dropwise while maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

  • Addition of Ester: Slowly add methyl isobutyrate dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Michael Addition: Add methyl vinyl ketone dropwise to the enolate solution at -78 °C. The reaction is typically rapid. Stir for an additional 1-2 hours at -78 °C.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Properties
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Methyl isobutyrate102.1392-930.895
Methyl vinyl ketone70.0981.40.864
This compound158.20190-192 (est.)0.98 (est.)
Table 2: Typical Byproduct Properties
ByproductMolar Mass ( g/mol )Boiling Point (°C)Notes
Poly(methyl vinyl ketone)VariableDecomposesInsoluble solid
Bis-Michael Adduct228.29Higher than productHigher molecular weight impurity

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Methyl Isobutyrate, Methyl Vinyl Ketone) enolate_formation Enolate Formation (LDA, THF, -78°C) start->enolate_formation michael_addition Michael Addition (-78°C) enolate_formation->michael_addition quenching Reaction Quenching (aq. NH4Cl) michael_addition->quenching workup Aqueous Workup & Extraction quenching->workup crude_product Crude Product workup->crude_product distillation Vacuum Distillation crude_product->distillation chromatography Column Chromatography crude_product->chromatography pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Low Product Yield? check_enolate Check Enolate Formation Conditions start->check_enolate Yes impurities Impurities Observed? start->impurities No check_base Verify Base Activity check_enolate->check_base check_temp Optimize Reaction Temperature check_base->check_temp check_purity Ensure Starting Material Purity check_temp->check_purity unreacted_sm Unreacted Starting Materials impurities->unreacted_sm Yes polymer Polymer Formation impurities->polymer Yes high_mw High MW Impurity impurities->high_mw Yes solution_unreacted Increase Reaction Time/ Adjust Stoichiometry unreacted_sm->solution_unreacted solution_polymer Slow Addition of MVK/ Control Temperature polymer->solution_polymer solution_high_mw Use Excess MVK/ Control Temperature high_mw->solution_high_mw

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

Technical Support Center: Synthesis of Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,2-dimethyl-4-oxopentanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing β-keto esters like this compound?

A1: The most common and applicable methods for synthesizing β-keto esters with significant steric hindrance at the α-position, such as this compound, include variations of the Claisen condensation or the acylation of a pre-formed enolate. A plausible route involves the acylation of the enolate of methyl isobutyrate with an acetylating agent. Another potential, though likely lower-yielding, approach is the direct reaction of a metallated acetone derivative with methyl chloroformate, though controlling the reactivity of the acetone enolate can be challenging.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up this synthesis presents several challenges. These include:

  • Exothermic Reactions: The formation of enolates and the subsequent acylation can be highly exothermic, requiring careful temperature control to prevent side reactions.

  • Reagent Addition: The rate of addition of reagents is critical. Slow, controlled addition is often necessary to maintain optimal reaction temperatures and minimize the formation of byproducts.

  • Work-up and Extraction: Handling large volumes of aqueous and organic layers during work-up can be cumbersome. Emulsion formation is also a common issue that can complicate phase separation.

  • Purification: On a large scale, purification by chromatography can be impractical. Distillation under reduced pressure is often the preferred method, but the product's boiling point and thermal stability must be considered.

Q3: What are the expected major byproducts in this synthesis?

A3: Potential byproducts include:

  • Self-condensation products: The starting ester or the ketone can undergo self-condensation.

  • Di-acylation products: The enolate may be acylated twice.

  • Unreacted starting materials: Incomplete reactions will leave starting materials that need to be removed during purification.

  • Products from side reactions with the base: The choice of base is critical to avoid unwanted side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Enolate Formation: The base used may not be strong enough to deprotonate the methyl isobutyrate effectively. 2. Decomposition of Reagents or Product: The reaction temperature may be too high, or the reagents may have degraded. 3. Poor Quality Reagents: Starting materials or solvents may contain impurities (e.g., water) that quench the enolate.1. Use a stronger, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). 2. Maintain strict temperature control, typically at low temperatures (e.g., -78 °C) during enolate formation and acylation. Ensure all reagents are freshly distilled or from a reliable source. 3. Use anhydrous solvents and dry all glassware thoroughly before use.
Formation of Multiple Byproducts 1. Reaction Temperature Too High: Higher temperatures can promote side reactions like self-condensation. 2. Incorrect Stoichiometry: An excess of the acylating agent can lead to di-acylation. 3. Slow Reaction/Quenching: If the reaction is not quenched effectively, side reactions can occur during work-up.1. Maintain the recommended low temperature throughout the reaction. 2. Use a slight excess of the limiting reagent (typically the ester) and add the acylating agent slowly. 3. Quench the reaction rapidly with a suitable acidic solution (e.g., saturated aqueous ammonium chloride) once the reaction is complete.
Difficulty in Product Purification 1. Close Boiling Points of Product and Impurities: Byproducts may have boiling points close to the desired product, making distillation difficult. 2. Emulsion Formation During Work-up: This can lead to poor separation of aqueous and organic layers and loss of product. 3. Thermal Instability of the Product: The product may decompose at the temperatures required for distillation.1. If distillation is ineffective, consider column chromatography on a small scale to isolate a pure sample for characterization. For larger scales, optimizing the reaction to minimize byproduct formation is crucial. 2. Break emulsions by adding brine or by filtering the mixture through a pad of celite. 3. Use vacuum distillation to lower the boiling point and minimize thermal decomposition.

Experimental Protocols

Protocol 1: Synthesis via Acylation of Methyl Isobutyrate Enolate

This protocol describes a representative lab-scale synthesis. Scale-up would require appropriate modifications to equipment and safety procedures.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl isobutyrate

  • Acetyl chloride or Acetic anhydride

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine to the cooled THF.

    • Slowly add n-BuLi solution dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to generate Lithium diisopropylamide (LDA).

  • Ester Addition:

    • Slowly add methyl isobutyrate to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.

  • Acylation:

    • Slowly add the acetylating agent (e.g., acetyl chloride) to the enolate solution at -78 °C. The reaction is typically rapid. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Reaction Pathway

G Proposed Synthesis of this compound A Methyl Isobutyrate B LDA in THF, -78 °C A->B Deprotonation C Lithium Enolate B->C E This compound C->E Acylation D Acetyl Chloride D->E

Caption: Proposed synthesis via enolate acylation.

Experimental Workflow

G General Experimental Workflow start Start prep Prepare Anhydrous Solvents and Glassware start->prep enolate Form Lithium Enolate of Methyl Isobutyrate (-78 °C) prep->enolate acyl Acylate with Acetylating Agent (-78 °C) enolate->acyl quench Quench Reaction with aq. NH4Cl acyl->quench workup Aqueous Work-up and Extraction quench->workup purify Purify by Vacuum Distillation workup->purify end End purify->end

Caption: A typical experimental workflow.

Troubleshooting Logic

G Troubleshooting Decision Tree start Low Yield? check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents Yes byproducts Multiple Byproducts? start->byproducts No check_temp Verify Reaction Temperature Control check_reagents->check_temp check_base Consider a Stronger Base check_temp->check_base optimize_stoich Optimize Reagent Stoichiometry byproducts->optimize_stoich Yes end Proceed to Purification Optimization byproducts->end No slow_addition Ensure Slow Addition of Acylating Agent optimize_stoich->slow_addition

Caption: A guide for troubleshooting common issues.

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl 2,2-dimethyl-4-oxopentanoate and Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, β-ketoesters are pivotal intermediates, valued for their versatile reactivity. This guide provides a detailed comparison of the reactivity profiles of two such compounds: Methyl 2,2-dimethyl-4-oxopentanoate and the archetypal ethyl acetoacetate. The analysis, supported by structural examination and established chemical principles, aims to inform researchers, scientists, and professionals in drug development in their selection of appropriate synthons for specific synthetic strategies.

Structural and Physicochemical Properties

A fundamental understanding of the reactivity of these molecules begins with their structural and physical characteristics. While both are β-ketoesters, a key difference lies in the substitution at the α-carbon (the carbon atom between the two carbonyl groups). Ethyl acetoacetate possesses two acidic α-hydrogens, whereas this compound has two methyl groups at this position, rendering it non-enolizable at the α-carbon.[1] This structural divergence is the primary determinant of their differing reactivity.

PropertyThis compoundEthyl Acetoacetate
Molecular Formula C₈H₁₄O₃C₆H₁₀O₃
Molecular Weight 158.19 g/mol 130.14 g/mol
Structure CH₃C(O)CH₂C(CH₃)₂COOCH₃CH₃C(O)CH₂COOCH₂CH₃
α-Hydrogens 0 (between carbonyls)2
pKa of α-Hydrogens Not applicable~11[2][3]

Comparative Reactivity Analysis

The presence or absence of acidic α-protons dictates the pathway of many reactions involving β-ketoesters. This is most evident in the formation of enolates, which are key nucleophilic intermediates in a multitude of carbon-carbon bond-forming reactions.

Enolate Formation and Stability

The α-hydrogens of ethyl acetoacetate are particularly acidic (pKa ≈ 11) because the resulting enolate is stabilized by resonance, with the negative charge delocalized over two carbonyl oxygen atoms.[2][3] This allows for easy deprotonation with common bases like sodium ethoxide.[4]

In contrast, this compound lacks protons on the carbon between the ketone and ester groups. Consequently, it cannot form a doubly-stabilized enolate in the same manner. Enolate formation can only occur at the C5 methyl group, which is adjacent to the ketone. These protons are significantly less acidic (pKa ≈ 19-20, similar to acetone) and require a much stronger, non-nucleophilic base like lithium diisopropylamide (LDA) for deprotonation.[3][5] The resulting enolate is also less stable as the negative charge is delocalized over only one carbonyl group.

G Figure 1: Enolate Formation Comparison cluster_key Key EAA_start Ethyl Acetoacetate (with α-protons) EAA_enolate Doubly-Stabilized Enolate EAA_start->EAA_enolate Deprotonation (e.g., NaOEt) MDOP_enolate Singly-Stabilized Enolate (at C5) MDOP_start This compound (no α-protons) MDOP_start->MDOP_enolate Deprotonation (e.g., LDA) k1 NaOEt: Sodium Ethoxide (weaker base) k2 LDA: Lithium Diisopropylamide (stronger base)

Caption: Comparison of enolate formation pathways.

Steric Hindrance

The two methyl groups on the α-carbon of this compound introduce significant steric bulk. This hinders the approach of nucleophiles to the ester carbonyl and can also influence the reactivity of the adjacent ketone. Ethyl acetoacetate, with only hydrogens on the α-carbon, is considerably less sterically hindered, making it more susceptible to nucleophilic attack and other reactions at the α-position.[6][7]

Performance in Key Synthetic Reactions

The structural and electronic differences between the two compounds lead to markedly different outcomes in common synthetic transformations.

ReactionEthyl AcetoacetateThis compoundRationale
Alkylation Readily undergoes mono- and dialkylation at the α-carbon (Acetoacetic Ester Synthesis).[4][8][9]Cannot be alkylated at the α-carbon. Alkylation at the less reactive C5 position is possible but requires stronger bases and may be less efficient.The presence of acidic α-protons in ethyl acetoacetate allows for easy enolate formation and subsequent SN2 reaction with alkyl halides.[10]
Acylation The α-carbon can be acylated by reaction of its enolate with acyl chlorides or anhydrides.Acylation at the α-carbon is not possible. Acylation at the C5 position would be challenging due to the lower acidity of the protons.The nucleophilic character of the doubly-stabilized enolate of ethyl acetoacetate facilitates acylation.
Claisen Condensation Undergoes self-condensation in the presence of a base to yield a β-ketoester dimer.Cannot act as the nucleophilic partner in a Claisen-type condensation due to the lack of α-protons. It could potentially act as an electrophile.The Claisen condensation requires one of the ester molecules to form an enolate, which then attacks the carbonyl of a second ester molecule.[11]
Decarboxylation The corresponding β-keto acid, formed upon hydrolysis, readily decarboxylates upon heating to yield a ketone.[4]The corresponding β-keto acid can also undergo decarboxylation, though the stability of the starting ester to hydrolysis might differ.This is a characteristic reaction of β-keto acids.[10]

Experimental Protocols

General Protocol for Alkylation of Ethyl Acetoacetate

This protocol is a generalized procedure based on the well-established acetoacetic ester synthesis.[12]

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium ethoxide in ethanol is prepared, or a commercially available solution is used. The flask is cooled in an ice bath. Ethyl acetoacetate is added dropwise to the stirred solution. The mixture is stirred for a period (e.g., 30-60 minutes) to ensure complete formation of the sodium enolate.

  • Alkylation: The desired alkyl halide (e.g., methyl iodide, ethyl bromide) is added to the enolate solution. The reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the completion of the SN2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

  • Purification: The solvent is evaporated from the organic layer to yield the crude alkylated product, which can be purified by distillation or column chromatography.

  • Hydrolysis and Decarboxylation (Optional): The purified alkylated ester is refluxed with aqueous acid (e.g., HCl or H₂SO₄) to hydrolyze the ester to a β-keto acid. Continued heating of the acidic solution results in decarboxylation to afford the corresponding ketone.

Logical Workflow for Reactivity Assessment

The decision-making process for choosing between these two reagents can be visualized as a logical workflow.

G Figure 2: Workflow for Reagent Selection start Desired Synthetic Transformation q1 Need to form a C-C bond at the α-carbon? start->q1 use_eaa Use Ethyl Acetoacetate q1->use_eaa Yes q2 Is steric hindrance at the α-carbon desirable? q1->q2 No use_mdop Use this compound q2->use_mdop Yes consider_other Consider alternative reagents q2->consider_other No

Caption: A decision tree for selecting the appropriate β-ketoester.

Conclusion

The reactivity of this compound and ethyl acetoacetate is dramatically different, primarily due to the substitution pattern at the α-carbon. Ethyl acetoacetate is a versatile precursor for the synthesis of a wide range of ketones and other substituted compounds via reactions at its acidic α-position. Its reactivity is well-documented and predictable.

This compound, on the other hand, is not suitable for reactions that rely on the formation of a doubly-stabilized enolate. Its utility lies in applications where the α-position is intended to be unreactive or where its specific steric and electronic properties are required. Reactions involving this molecule would necessitate different strategies, such as utilizing the less acidic protons at the C5 position. For researchers in drug development, this distinction is crucial, as the choice of β-ketoester will fundamentally direct the synthetic pathway and the types of molecular complexity that can be readily introduced.

References

Spectroscopic Analysis for the Confirmation of Methyl 2,2-dimethyl-4-oxopentanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous process of chemical synthesis and characterization, the unambiguous confirmation of a molecule's identity is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the verification of Methyl 2,2-dimethyl-4-oxopentanoate, a keto ester of interest in various chemical research domains. By presenting experimental data for the target compound and its structural isomers, this document serves as a practical reference for researchers engaged in organic synthesis and analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomer, Methyl 4,4-dimethyl-3-oxopentanoate, as well as a structurally related compound, Methyl 4-oxopentanoate. This comparative approach highlights the subtle yet significant differences in their spectral fingerprints, enabling confident identification.

Table 1: ¹H NMR Spectral Data (Predicted for Target Compound)

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
This compound ~3.70s3H-OCH₃
~2.90s2H-CH₂-
~2.15s3H-C(O)CH₃
~1.30s6H-C(CH₃)₂
Methyl 4,4-dimethyl-3-oxopentanoate 3.69s3H-OCH₃
3.48s2H-CH₂-
1.17s9H-C(CH₃)₃
Methyl 4-oxopentanoate 3.68s3H-OCH₃
2.77t2H-CH₂-
2.55t2H-CH₂-
2.18s3H-C(O)CH₃

Table 2: ¹³C NMR Spectral Data (Predicted for Target Compound)

CompoundChemical Shift (ppm)Assignment
This compound ~207Ketone C=O
~176Ester C=O
~52-OCH₃
~50-CH₂-
~45-C(CH₃)₂
~32-C(O)CH₃
~25-C(CH₃)₂
Methyl 4,4-dimethyl-3-oxopentanoate 205.2Ketone C=O
167.8Ester C=O
52.3-OCH₃
49.9-CH₂-
44.5-C(CH₃)₃
26.5-C(CH₃)₃
Methyl 4-oxopentanoate 206.7Ketone C=O
173.4Ester C=O
51.7-OCH₃
37.8-CH₂-
29.8-C(O)CH₃
27.9-CH₂-

Table 3: IR Spectral Data

CompoundKey Absorptions (cm⁻¹)Functional Group
This compound ~1740 (strong)Ester C=O stretch
~1715 (strong)Ketone C=O stretch
~2950-2850C-H stretch (aliphatic)
~1200-1100C-O stretch (ester)
Methyl 4,4-dimethyl-3-oxopentanoate 1742Ester C=O stretch
1711Ketone C=O stretch
2973C-H stretch (aliphatic)
1153C-O stretch (ester)
Methyl 4-oxopentanoate 1740Ester C=O stretch
1718Ketone C=O stretch
2955C-H stretch (aliphatic)
1165C-O stretch (ester)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 158.09143, 127, 101, 85, 57, 43
Methyl 4,4-dimethyl-3-oxopentanoate 158.09127, 101, 85, 57, 41
Methyl 4-oxopentanoate 130.06115, 99, 71, 59, 43

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using the same sample. A typical operating frequency is 100 MHz or higher. Utilize proton decoupling to simplify the spectrum. Key parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common method, where the sample is first vaporized and separated on a GC column before entering the ion source. Direct infusion via a syringe pump can also be used.

  • Ionization: Ionize the sample using a suitable technique, most commonly Electron Ionization (EI) for GC-MS, which involves bombarding the sample with a high-energy electron beam. Electrospray Ionization (ESI) is another common technique, particularly for less volatile compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for confirming the identity of a synthesized compound using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparison Comparison with Literature/Predicted Data Structure_Elucidation->Comparison Confirmation Identity Confirmed Comparison->Confirmation Match Incorrect_Structure Incorrect Structure Comparison->Incorrect_Structure Mismatch

Caption: Workflow for compound identification using spectroscopic methods.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the unambiguous identification of this compound. The predicted NMR spectra, in conjunction with experimental IR and MS data, offer a unique spectral signature for the target compound. By comparing this data with that of its isomers and related structures, researchers can confidently distinguish between them and verify the successful synthesis of the desired product. This guide underscores the power of a multi-technique spectroscopic approach in modern chemical research.

A Comparative Guide to Alternatives for Methyl 2,2-dimethyl-4-oxopentanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,2-dimethyl-4-oxopentanoate, a functionalized 1,4-dicarbonyl compound, serves as a valuable precursor in the synthesis of substituted heterocycles, most notably in the Paal-Knorr synthesis of furans. However, the landscape of organic synthesis is rich with alternative reagents that can offer advantages in availability, substrate scope, and reaction efficiency. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.

The Central Role of 1,4-Dicarbonyls: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a cornerstone for the formation of furans, pyrroles, and thiophenes, proceeding via the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2] The versatility of this reaction allows for a wide range of substituents on the dicarbonyl precursor, influencing the substitution pattern of the resulting heterocycle.[2]

Paal_Knorr_Furan_Synthesis cluster_start Starting Material cluster_mechanism Reaction Mechanism cluster_product Product start 1,4-Dicarbonyl Compound protonation Protonation of a Carbonyl start->protonation + H⁺ enolization Enolization protonation->enolization Tautomerization cyclization Intramolecular Nucleophilic Attack enolization->cyclization Ring Closure dehydration Dehydration cyclization->dehydration - H₂O product Substituted Furan dehydration->product - H⁺

Caption: The reaction mechanism of the Paal-Knorr furan synthesis.

Performance Comparison of Furan Precursors

The efficacy of a synthetic route is often judged by its yield, reaction conditions, and the accessibility of starting materials. Below is a comparison of different precursors for the synthesis of substituted furans.

Precursor ClassSpecific Reagent(s)Target ProductCatalyst/ReagentConditionsYield (%)Reference
1,4-Diketone Hexane-2,5-dione2,5-DimethylfuranSulfuric Acid50°C, 24 h~95%[3]
1,4-Diketone Analog 2-Yn-1,4-diolsSubstituted FuransPalladium catalystVariesGood[2]
β-Ketoester & α-Haloketone Ethyl acetoacetate & ChloroacetoneEthyl 2,5-dimethylfuran-3-carboxylateTiCl₄VariesGood to Excellent[4]
Enaminone & N-Sulfonyl-1,2,3-triazole VariousPolysubstituted FuransRh₂(esp)₂, (R)-CSA90°C, DCE2,5-di & 2,3,5-tri substituted furans in good yields[5][6]

In-Depth Look at Alternative Reagents

While direct analogues of this compound (other 1,4-diketones) are the most straightforward alternatives, a broader consideration of synthetic strategies reveals a variety of precursor classes.

Alternative 1,4-Dicarbonyl Compounds

The most direct alternatives to this compound are other 1,4-diketones. The choice of diketone directly dictates the substitution pattern of the resulting furan.

  • Hexane-2,5-dione: A simple and common precursor for the synthesis of 2,5-dimethylfuran. Its symmetrical nature simplifies the reaction, often leading to high yields.[3]

  • 1,4-Diaryl-1,4-butanediones: Used for the synthesis of 2,5-diarylfurans, which are of interest in materials science and medicinal chemistry.

Synthetic_Workflow cluster_precursors Alternative Precursors cluster_reactions Synthetic Routes cluster_products Furan Products diketone 1,4-Diketone (e.g., Hexane-2,5-dione) paal_knorr Paal-Knorr Synthesis diketone->paal_knorr ketoester β-Ketoester + α-Haloketone feist_benary Feist-Benary Synthesis (related) ketoester->feist_benary enaminone Enaminone + N-Sulfonyl-1,2,3-triazole annulation [2+3] Annulation enaminone->annulation furan Substituted Furan paal_knorr->furan feist_benary->furan annulation->furan

Caption: Comparative workflow of different synthetic routes to substituted furans.

β-Ketoesters and α-Haloketones

A versatile alternative to the direct use of 1,4-diketones is the reaction between a β-ketoester and an α-haloketone. This approach, related to the Feist-Benary furan synthesis, allows for the construction of highly substituted and functionalized furans. The reaction typically proceeds via nucleophilic substitution to form a 1,4-dicarbonyl intermediate, which then cyclizes.

  • Advantages: Readily available and diverse starting materials allow for a wide range of furan products. The ester functionality in the product provides a handle for further synthetic transformations.

  • Catalysts: Lewis acids like Titanium tetrachloride (TiCl₄) have been shown to be effective dehydrating agents for the cyclization step.[4]

Enaminones and N-Sulfonyl-1,2,3-triazoles

For the synthesis of polysubstituted furans, a more recent and advanced alternative involves the [2+3] annulation of enaminones with N-sulfonyl-1,2,3-triazoles.[5][6] This method utilizes cooperative catalysis with Rh(II) and a Brønsted acid.

  • Advantages: This approach provides access to complex, polysubstituted furans that may be difficult to obtain through classical methods. It demonstrates high efficiency and tolerates a variety of functional groups.[6]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione (Paal-Knorr Synthesis)

This protocol is adapted from a procedure for the ring-opening of 2,5-dimethylfuran to 2,5-hexanedione, which is then cyclized.[3] For the purpose of this guide, we focus on the cyclization step.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione.

  • Catalyst Addition: Add a sub-stoichiometric amount of sulfuric acid.

  • Reaction: Heat the mixture at 50°C for 24 hours.

  • Work-up and Purification: After the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,5-dimethylfuran. The reported yield for the reverse reaction (hydrolysis) is up to 95%, suggesting the cyclization is highly efficient.

Protocol 2: Synthesis of Polysubstituted Furans from a β-Dicarbonyl Compound and an α-Haloketone

This is a general procedure based on the method described by Tang et al.[4]

  • Intermediate Synthesis: Synthesize the tricarbonyl intermediate by the nucleophilic substitution of an α-halogenated ketone with a β-dicarbonyl compound.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the tricarbonyl intermediate in a suitable anhydrous solvent (e.g., dichloromethane).

  • Dehydrating Agent Addition: Add titanium tetrachloride (TiCl₄) as the dehydrating agent.

  • Reaction: Stir the reaction mixture at the appropriate temperature (as determined by optimization) until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous salt, filter, and concentrate. Purify the crude product by column chromatography to yield the polysubstituted furan.

Conclusion

While this compound is a competent reagent for the synthesis of specific substituted furans via the Paal-Knorr reaction, a wealth of alternatives exists. For simple, symmetrically substituted furans, readily available diketones like hexane-2,5-dione offer a high-yielding and straightforward route. For more complex and highly functionalized furans, methods employing β-ketoesters with α-haloketones or modern catalytic annulations provide greater synthetic flexibility. The choice of reagent and synthetic strategy will ultimately depend on the desired substitution pattern of the target furan, the availability and cost of starting materials, and the desired reaction scale. This guide serves as a starting point for researchers to explore the diverse and efficient alternatives to traditional 1,4-dicarbonyl precursors in heterocyclic synthesis.

References

A Comparative Guide to the X-ray Crystallographic Data of β-Diketone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic data of β-diketone derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific crystallographic data for Methyl 2,2-dimethyl-4-oxopentanoate, this guide will focus on representative β-diketone structures to illustrate the key crystallographic features and experimental methodologies.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for two exemplary β-diketone derivatives, offering a quantitative comparison of their crystal structures.

Parameter3-(pyridin-4-ylthio)pentane-2,4-dione[1](R)-(1-Methyl-3-oxo-but-1-enylamino)-phenylacetic acid methyl ester[2]
Chemical Formula C₁₀H₁₁NO₂SC₁₄H₁₇NO₃
Molecular Weight 209.26247.29
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
Unit Cell Dimensions a = 8.3273(7) Åb = 9.5614(8) Åc = 13.0681(11) Åβ = 92.698(1)°a = 7.574(1) Åb = 12.530(1) Åc = 14.245(1) Å
Unit Cell Volume 1039.34(15) ų1353.1(3) ų
Z (Molecules/Unit Cell) 44
Temperature 298 K293 K

Experimental Protocols

The determination of X-ray crystallographic data for β-diketone derivatives involves two primary stages: synthesis and crystallization, followed by single-crystal X-ray diffraction analysis.

Synthesis and Crystallization of β-Diketone Derivatives

The synthesis of β-diketones can be achieved through various methods, with the Claisen condensation being a classical and widely used approach.[3] This involves the reaction of a ketone with an ester in the presence of a base.

Generalized Synthesis Protocol:

  • Reaction Setup: A solution of the starting ketone and ester is prepared in an appropriate solvent (e.g., anhydrous ethanol, tetrahydrofuran).

  • Base Addition: A suitable base (e.g., sodium ethoxide, sodium hydride) is slowly added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure β-diketone derivative.

Crystallization Protocol:

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or diffusion techniques.[4]

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a solvent mixture in which it is sparingly soluble.

  • Slow Evaporation: The solution is loosely covered and left undisturbed in a vibration-free environment to allow for the slow evaporation of the solvent, leading to the formation of crystals.

  • Vapor Diffusion: Alternatively, the solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is insoluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[5][6]

Data Collection and Structure Refinement Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The diffractometer directs a beam of monochromatic X-rays onto the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.[5]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined using full-matrix least-squares techniques.

  • Data Validation: The final refined structure is validated using crystallographic software to ensure its quality and accuracy. The data is often deposited in crystallographic databases such as the Cambridge Structural Database (CSD).[7]

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a β-diketone derivative to the final analysis of its crystal structure.

experimental_workflow start Synthesis of β-Diketone Derivative purification Purification start->purification Crude Product crystallization Single Crystal Growth purification->crystallization Pure Compound xray_diffraction Single-Crystal X-ray Diffraction Data Collection crystallization->xray_diffraction High-Quality Crystal data_processing Data Processing (Unit Cell & Space Group) xray_diffraction->data_processing Diffraction Data structure_solution Structure Solution & Refinement data_processing->structure_solution Processed Data validation Structure Validation & Analysis structure_solution->validation Refined Structure database Deposition in Crystallographic Database (e.g., CSD) validation->database Final Structure

Caption: Workflow for Synthesis and Crystallographic Analysis.

References

Comparative Analysis of Synthetic Pathways to Methyl 2,2-dimethyl-4-oxopentanoate: A Survey of Existing Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive survey of chemical literature and databases, no specific, published synthetic routes for Methyl 2,2-dimethyl-4-oxopentanoate have been identified. This notable absence of established methodologies in the public domain precludes a direct comparative study of different synthetic strategies based on reported experimental data. The following guide, therefore, addresses plausible theoretical pathways for the synthesis of this target molecule, drawing upon established principles in organic chemistry for the formation of γ-keto esters with α,α-disubstitution.

While direct experimental data for this compound is unavailable, the synthesis of structurally related γ-keto esters is well-documented. These general methods can be adapted to propose hypothetical routes to the target compound. The primary challenge in the synthesis of this compound is the construction of a carbon skeleton featuring a quaternary carbon center at the α-position relative to the ester functionality.

Theoretical Synthetic Approaches

Two primary theoretical strategies can be envisioned for the synthesis of this compound: the alkylation of an ester enolate and the acylation of a suitably substituted precursor.

Route 1: Alkylation of a Methyl Isobutyrate Enolate

This approach is centered on the formation of the key carbon-carbon bond between the α-carbon of a methyl isobutyrate derivative and a three-carbon electrophile that installs the acetonyl moiety.

Experimental Workflow Diagram

cluster_0 Route 1: Enolate Alkylation Methyl Isobutyrate Methyl Isobutyrate Enolate Formation Enolate Formation Methyl Isobutyrate->Enolate Formation Lithium Diisopropylamide (LDA) Lithium Diisopropylamide (LDA) Lithium Diisopropylamide (LDA)->Enolate Formation Alkylation Alkylation Enolate Formation->Alkylation Chloroacetone Chloroacetone Chloroacetone->Alkylation This compound This compound Alkylation->this compound

Caption: Proposed synthesis of this compound via enolate alkylation.

Hypothetical Experimental Protocol:

  • Enolate Formation: A solution of methyl isobutyrate in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), would be cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), would be added dropwise to the solution to deprotonate the α-carbon and form the corresponding lithium enolate. The steric hindrance of LDA is crucial to favor deprotonation over nucleophilic attack on the ester carbonyl.

  • Alkylation: Chloroacetone, serving as the electrophile, would then be added to the enolate solution. The reaction mixture would be stirred at a low temperature and then allowed to warm to room temperature to facilitate the SN2 reaction.

  • Work-up and Purification: The reaction would be quenched with a proton source, such as a saturated aqueous solution of ammonium chloride. The organic product would be extracted with a suitable solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers would be washed, dried, and concentrated under reduced pressure. The crude product would likely require purification by column chromatography or distillation to isolate the target this compound.

Route 2: Acylation of a Precursor

An alternative, though potentially more complex, approach would involve the acylation of a precursor that already contains the gem-dimethyl group. This is a less direct strategy and may require more steps.

Logical Relationship Diagram

cluster_1 Route 2: Acylation Strategy Starting Material with gem-dimethyl group Starting Material with gem-dimethyl group Enolate/Organometallic Formation Enolate/Organometallic Formation Starting Material with gem-dimethyl group->Enolate/Organometallic Formation Acylation Reaction Acylation Reaction Enolate/Organometallic Formation->Acylation Reaction Acylating Agent (e.g., Acetyl Chloride) Acylating Agent (e.g., Acetyl Chloride) Acylating Agent (e.g., Acetyl Chloride)->Acylation Reaction This compound This compound Acylation Reaction->this compound

A Comparative Guide to the Quantitative Analysis of Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical methods for the quantification of Methyl 2,2-dimethyl-4-oxopentanoate: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information presented is synthesized from established analytical practices for similar keto esters and is intended to provide a robust framework for method selection and implementation in a research and development setting.

Introduction to Analytical Challenges

This compound, a beta-keto ester, presents unique analytical challenges. Notably, the presence of keto-enol tautomerism can lead to poor peak shapes in reversed-phase HPLC.[1] Method development for this compound, therefore, requires careful consideration of chromatographic conditions to ensure accurate and reproducible quantification. This guide explores two well-established techniques, GC-FID and HPLC-UV, outlining their respective strengths and weaknesses for the analysis of this compound.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. Coupled with a Flame Ionization Detector (FID), this method offers high sensitivity and a wide linear range.

Experimental Protocol

Sample Preparation: Samples are accurately weighed and dissolved in a suitable organic solvent, such as ethyl acetate or dichloromethane, to a final concentration within the calibrated range. An internal standard (e.g., methyl heptadecanoate) is added to each sample and standard solution to correct for injection volume variability.

Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is used.

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection)

Data Presentation: Method Validation Parameters
ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 2.0%
Robustness Unaffected by minor changes in oven temperature ramp rate and final hold time.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Ethyl Acetate s1->s2 s3 Add Internal Standard s2->s3 a1 Inject 1 µL into GC s3->a1 a2 Separation on Capillary Column a1->a2 a3 Detection by FID a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Concentration using Calibration Curve d1->d2

Caption: Workflow for GC-FID analysis.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While challenging due to tautomerism, HPLC remains a valuable tool, particularly for less volatile samples or when GC is not available. The use of a suitable column and mobile phase is critical for achieving good peak shape and resolution.

Experimental Protocol

Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase to a concentration within the calibrated range. All solutions are filtered through a 0.45 µm syringe filter before injection.

Instrumentation: An HPLC system equipped with a UV detector, a quaternary pump, and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is utilized.

HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (to improve peak shape by accelerating tautomeric interconversion).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Presentation: Method Validation Parameters
ParameterResult
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 97.8% - 102.5%
Precision (%RSD) < 3.0%
Robustness Sensitive to minor changes in mobile phase composition and column temperature.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 a1 Inject 10 µL into HPLC s3->a1 a2 Separation on C18 Column a1->a2 a3 Detection by UV at 254 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Determine Concentration from Calibration Curve d1->d2

Caption: Workflow for HPLC-UV analysis.

Comparative Analysis and Recommendations

FeatureGC-FIDHPLC-UV
Sensitivity HigherLower
Selectivity High, based on retention time.Moderate, potential for co-elution.
Robustness Generally more robust.More sensitive to experimental conditions.
Sample Volatility RequiredNot required
Derivatization Not requiredMay be required for improved detection.
Throughput Higher, with faster run times.Lower, with longer run times.
Cost (Operational) Lower (gases are generally cheaper than solvents).Higher (solvent consumption).

Logical Relationship: Method Selection

start Need to Quantify this compound decision1 Is the sample volatile and thermally stable? start->decision1 method_gc GC-FID is the preferred method decision1->method_gc Yes method_hplc HPLC-UV is a viable alternative decision1->method_hplc No

Caption: Decision tree for method selection.

Conclusion

For the routine, high-throughput quantification of this compound, GC-FID is the recommended method due to its superior sensitivity, robustness, and lower operational cost. The direct analysis without derivatization also simplifies the workflow.

HPLC-UV serves as a suitable alternative , particularly when dealing with complex matrices that may not be amenable to GC analysis, or when instrumentation is a limiting factor. However, careful method development is crucial to mitigate the challenges associated with keto-enol tautomerism and ensure reliable results. The validation data presented in this guide, while based on established principles for similar molecules, should be formally verified for any specific application.

References

Isotopic labeling studies with Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of isotopic labeling techniques is crucial for robust experimental design in metabolic research. While a multitude of reagents are available, this guide addresses the apparent non-utilization of Methyl 2,2-dimethyl-4-oxopentanoate in such studies and provides a comparative overview of established, effective alternatives.

Introduction to Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the incorporation of these labeled precursors into downstream metabolites and macromolecules. This approach is fundamental to metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions, and to quantitative proteomics, which measures differences in protein abundance between samples. The choice of labeling reagent is critical and depends on the specific biological question, the analytical platform (e.g., mass spectrometry, NMR), and the metabolic pathways of interest.

The Case of this compound

An extensive review of scientific literature and chemical databases reveals a notable absence of studies employing this compound as an isotopic labeling agent. While structurally related compounds, such as radioactively labeled 4-methyl-2-oxopentanoate, have been used to study specific metabolic pathways, the 2,2-dimethyl variant does not appear to be an established tool in this field.[1] Several factors could contribute to its non-use, including potential challenges in the synthesis of its isotopically labeled forms, unfavorable metabolic uptake or processing by cells, or the existence of more efficient and well-characterized alternatives.

For researchers and drug development professionals seeking to conduct isotopic labeling studies, it is therefore more instructive to consider the array of validated and commercially available reagents and methodologies. This guide provides a comparative overview of prominent alternatives.

Comparison of Established Isotopic Labeling Strategies

The following sections detail and compare three widely used isotopic labeling strategies: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for proteomics, ¹³C-labeled glucose for metabolomics and MFA, and stable isotope dimethyl labeling as a chemical tagging method for proteomics.

Table 1: Quantitative Comparison of Isotopic Labeling Alternatives
FeatureSILAC (Proteomics)¹³C-Glucose (Metabolomics/MFA)Stable Isotope Dimethyl Labeling (Proteomics)
Principle Metabolic incorporation of "heavy" amino acids (e.g., ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg) into proteins during cell culture.Metabolic incorporation of uniformly ¹³C-labeled glucose into a wide range of cellular metabolites.Chemical labeling of primary amines (N-terminus and lysine side chains) of peptides with isotopically distinct formaldehyde.
Application Quantitative proteomics (relative and absolute protein quantification).Metabolic flux analysis, pathway tracing, quantitative metabolomics.Quantitative proteomics (relative protein quantification).
Sample Type Proliferating cells in culture.Cells, tissues, organisms that metabolize glucose.Any protein/peptide sample.
Multiplexing Typically 2-plex or 3-plex; up to 4-plex with NeuCode amino acids.[2]Not directly multiplexed in the same way; parallel labeling experiments with different tracers are common.[3]2-plex (light/heavy) is common; can be extended to 3- or 4-plex.[4]
Cost Moderate to high (cost of labeled amino acids and specialized media).Low to moderate (cost of labeled glucose).Low (cost of formaldehyde and reducing agent).
Workflow Complexity Simple labeling phase, but requires long cell culture period.Relatively simple labeling; sample preparation for metabolite extraction can be complex.Requires an additional chemical reaction step post-protein extraction and digestion.
Quantification Level MS1MS1 (for metabolites)MS1

Experimental Protocols and Workflows

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy that allows for the accurate relative quantification of proteins between different cell populations.[4]

Experimental Protocol:

  • Cell Culture: Two populations of cells are cultured in parallel. One population is grown in "light" medium containing normal isotopic abundance lysine and arginine. The second population is grown in "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine).

  • Incorporation: Cells are cultured for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.

  • Cell Lysis and Protein Extraction: The "light" and "heavy" cell populations are harvested and lysed. Protein concentrations are determined for each lysate.

  • Sample Mixing: Equal amounts of protein from the "light" and "heavy" lysates are combined.

  • Protein Digestion: The combined protein mixture is digested into peptides, typically using trypsin.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. Peptides derived from the "light" and "heavy" samples will appear as pairs of peaks with a characteristic mass difference, and the ratio of their intensities reflects the relative abundance of the protein in the original samples.[2]

Workflow Diagram:

SILAC_Workflow cluster_light Light Condition cluster_heavy Heavy Condition L_cells Cells in 'Light' Medium L_lysis Lysis & Protein Extraction L_cells->L_lysis H_cells Cells in 'Heavy' Medium H_lysis Lysis & Protein Extraction H_cells->H_lysis Mix Combine Equal Protein Amounts L_lysis->Mix H_lysis->Mix Digest Tryptic Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantification LCMS->Quant

Caption: Workflow for a typical SILAC experiment.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA uses ¹³C-labeled substrates, most commonly glucose, to quantify the flux through intracellular metabolic pathways.[5][6]

Experimental Protocol:

  • Tracer Selection: A ¹³C-labeled tracer, such as [U-¹³C₆]glucose, is chosen based on the metabolic pathways of interest.

  • Cell Culture and Labeling: Cells are cultured in a medium containing the ¹³C-labeled tracer. The labeling can be performed until an isotopic steady state is reached (stationary MFA) or over a time course (non-stationary MFA).

  • Metabolite Quenching and Extraction: The metabolic activity is rapidly quenched (e.g., with cold methanol), and intracellular metabolites are extracted.

  • Derivatization (Optional): For GC-MS analysis, polar metabolites are often derivatized to increase their volatility.

  • Mass Spectrometry Analysis: The isotopic labeling patterns of the extracted metabolites are measured by MS (either GC-MS or LC-MS).

  • Flux Calculation: The measured mass isotopomer distributions are used in a computational model of cellular metabolism to calculate the intracellular metabolic fluxes.

Workflow Diagram:

MFA_Workflow Tracer Select ¹³C Tracer (e.g., ¹³C-Glucose) Culture Cell Culture with Labeled Substrate Tracer->Culture Quench Metabolic Quenching Culture->Quench Extract Metabolite Extraction Quench->Extract Deriv Derivatization (for GC-MS) Extract->Deriv MS MS Analysis (GC-MS or LC-MS) Extract->MS for LC-MS Deriv->MS Model Computational Flux Modeling MS->Model

Caption: General workflow for a ¹³C-MFA experiment.

Stable Isotope Dimethyl Labeling

This is a chemical labeling method that provides a cost-effective alternative to metabolic labeling for quantitative proteomics.[4]

Experimental Protocol:

  • Protein Extraction and Digestion: Protein is extracted from the samples to be compared, quantified, and digested into peptides (e.g., with trypsin).

  • Differential Labeling: The resulting peptide mixtures are separately labeled. One sample is reacted with "light" formaldehyde (CH₂O) and a reducing agent (e.g., sodium cyanoborohydride), while the other is reacted with "heavy" formaldehyde (e.g., ¹³CD₂O). This adds a dimethyl group to the N-terminus of each peptide and to the side chain of lysine residues.

  • Quenching and Mixing: The labeling reaction is quenched, and the "light" and "heavy" labeled peptide samples are mixed in a 1:1 ratio.

  • Mass Spectrometry Analysis: The combined sample is analyzed by LC-MS/MS. The relative quantification is performed by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.

Workflow Diagram:

Dimethyl_Labeling_Workflow cluster_sample1 Sample 1 cluster_sample2 Sample 2 S1_extract Protein Extraction & Digestion S1_label Label with 'Light' Formaldehyde S1_extract->S1_label Mix Combine Samples S1_label->Mix S2_extract Protein Extraction & Digestion S2_label Label with 'Heavy' Formaldehyde S2_extract->S2_label S2_label->Mix LCMS LC-MS/MS Analysis Mix->LCMS Quant Quantification LCMS->Quant

Caption: Workflow for stable isotope dimethyl labeling.

Conclusion

While the exploration of novel chemical probes is a vital area of research, the current body of scientific literature does not support the use of this compound for isotopic labeling studies. Researchers aiming to investigate metabolic pathways or perform quantitative proteomics have a robust toolkit of well-validated and effective alternatives at their disposal. Methods such as SILAC, substrate-based ¹³C-labeling for MFA, and chemical tagging with dimethyl labels offer reliable and reproducible approaches to answer a wide range of biological questions. The choice among these established techniques will be dictated by the specific experimental goals, sample types, and available instrumentation.

References

Mechanistic Insights into the Reactivity of Methyl 2,2-dimethyl-4-oxopentanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,2-dimethyl-4-oxopentanoate, a γ-keto ester, serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical transformations, leading to the formation of valuable carbocyclic and heterocyclic scaffolds. This guide provides a comparative analysis of the mechanistic pathways and performance of key reactions involving this substrate, supported by experimental data and detailed protocols.

Intramolecular Cyclization: A Gateway to Substituted Cyclopentenones

One of the most prominent reactions of this compound is its intramolecular cyclization to form a five-membered ring, a core structure in many biologically active molecules. This transformation can be effectively promoted by either a base or an acid, proceeding through distinct mechanistic pathways.

Base-Catalyzed Intramolecular Aldol Condensation

In the presence of a base, this compound undergoes an intramolecular aldol condensation. The reaction is initiated by the deprotonation of the α-carbon to the ketone, generating an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the ester carbonyl, leading to a five-membered ring intermediate. Subsequent elimination of a methoxide ion yields the final cyclopentenone product. A close analog, 2,2-dimethyl-4-oxopentanal, readily undergoes this cyclization to form 4,4-dimethyl-2-cyclopenten-1-one, demonstrating the facility of this ring-forming reaction.

Comparative Performance of Intramolecular Cyclization Methods

The choice of catalyst and reaction conditions significantly impacts the efficiency of the intramolecular cyclization. Below is a comparison of different approaches to the synthesis of substituted cyclopentenones from γ-dicarbonyl compounds.

SubstrateCatalyst/ReagentSolventTemperatureTimeYield (%)Reference
2,5-hexanedioneγ-Al2O3/AlOOH-300 °C-77.2[1]
2,2-dimethyl-4-oxopentanalaq. KOH----[2]

Table 1: Comparison of Catalytic Systems for Intramolecular Aldol Condensation.

Experimental Protocol: Base-Catalyzed Intramolecular Aldol Condensation of 2,5-hexanedione

A study on the selective synthesis of 3-methyl-2-cyclopentenone via intramolecular aldol condensation of 2,5-hexanedione was conducted using a γ-Al2O3/AlOOH nanocomposite catalyst. The reaction was performed at 300 °C, resulting in a 77.2% yield with a high selectivity of 85.9% for the desired product[1]. While this protocol uses a different substrate, it provides a relevant example of an intramolecular aldol condensation of a 1,4-dicarbonyl compound.

Workflow for Base-Catalyzed Intramolecular Aldol Condensation

G sub This compound enolate Enolate Intermediate sub->enolate Deprotonation base Base (e.g., OH-) cyclization Intramolecular Nucleophilic Attack enolate->cyclization intermediate Cyclic Intermediate cyclization->intermediate elimination Elimination of Methoxide intermediate->elimination product 4,4-dimethylcyclopent-2-en-1-one elimination->product

Caption: Base-catalyzed intramolecular aldol condensation of this compound.

Alternative Synthetic Routes: Robinson Annulation

The Robinson annulation offers an alternative and powerful method for the formation of six-membered rings, which involves a Michael addition followed by an intramolecular aldol condensation[3][4][5][6][7]. While not a direct reaction of this compound itself to form a five-membered ring, it represents a comparative benchmark for ring-forming strategies in organic synthesis. For instance, the reaction of a ketone with methyl vinyl ketone can lead to a substituted cyclohexenone[3].

Experimental Protocol: Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one

A well-documented procedure for a Robinson-type annulation involves the reaction of 1-(2-Methylpropenyl)pyrrolidine with methyl vinyl ketone. The reaction mixture is stirred at room temperature, followed by acid-catalyzed hydrolysis and cyclization. This process yields 4,4-dimethyl-2-cyclohexen-1-one in a 71–85% yield[8][9].

Workflow for Robinson Annulation

G ketone Ketone michael Michael Addition ketone->michael mvk Methyl Vinyl Ketone mvk->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol product α,β-Unsaturated Cyclic Ketone aldol->product

Caption: General workflow of the Robinson annulation reaction.

Synthesis of Heterocycles: The Paal-Knorr Synthesis

The 1,4-dicarbonyl moiety of γ-keto esters like this compound makes them ideal precursors for the synthesis of five-membered heterocycles such as furans, pyrroles, and thiophenes via the Paal-Knorr synthesis[3]. This reaction involves the condensation of the dicarbonyl compound with an appropriate reagent.

  • Furan Synthesis: Requires an acid catalyst for the cyclization and dehydration of the 1,4-dicarbonyl compound[3].

  • Pyrrole Synthesis: Involves the reaction with a primary amine or ammonia[3].

  • Thiophene Synthesis: Typically utilizes a sulfurizing agent like phosphorus pentasulfide[3].

Mechanistic Pathway of the Paal-Knorr Furan Synthesis

The acid-catalyzed furan synthesis proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. The resulting hemiacetal undergoes dehydration to yield the furan ring[3].

Mechanism of Paal-Knorr Furan Synthesis

G diketone 1,4-Diketone protonation Protonation of Carbonyl diketone->protonation enolization Enol Formation diketone->enolization acid Acid Catalyst (H+) cyclization Intramolecular Nucleophilic Attack protonation->cyclization enolization->cyclization hemiacetal Hemiacetal Intermediate cyclization->hemiacetal dehydration Dehydration hemiacetal->dehydration furan Substituted Furan dehydration->furan

Caption: Acid-catalyzed Paal-Knorr synthesis of a furan from a 1,4-dicarbonyl compound.

Conclusion

This compound demonstrates versatile reactivity, primarily through intramolecular cyclization to form valuable cyclopentenone structures. The choice between base- and acid-catalyzed conditions allows for control over the reaction pathway. While direct experimental data for this specific substrate is limited in the reviewed literature, analogies to similar 1,4-dicarbonyl compounds provide strong predictive power for its synthetic utility. Furthermore, its potential as a precursor in the Paal-Knorr synthesis opens avenues for the creation of a diverse range of heterocyclic compounds. The comparative data and mechanistic illustrations provided in this guide serve as a valuable resource for researchers in the strategic design of synthetic routes utilizing this important keto ester.

References

A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of β-keto esters is a critical transformation in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries. Methyl 2,2-dimethyl-4-oxopentanoate is a prochiral substrate, and its reduction to the corresponding chiral β-hydroxy ester, methyl (R)- or (S)-3-hydroxy-2,2-dimethyl-4-oxopentanoate, provides a valuable intermediate for the synthesis of various complex molecules, including statin side chains. The selection of an appropriate catalyst is paramount to achieving high yield and enantioselectivity. This guide provides a comparative overview of catalysts employed for this key reaction, supported by experimental data and detailed protocols.

While specific performance data for the catalytic hydrogenation of this compound is limited in publicly available literature, extensive research has been conducted on the structurally similar and widely studied substrate, methyl 2,2-dimethyl-3-oxobutanoate. The data presented herein for this analogous substrate provides a strong predictive framework for catalyst performance with this compound.

Performance Comparison of Leading Catalysts

The asymmetric hydrogenation of β-keto esters is most effectively achieved using ruthenium-based catalysts bearing chiral phosphine ligands. Among these, complexes of Ruthenium with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are considered the gold standard, demonstrating high activity and excellent enantioselectivity.

Catalyst SystemSubstrateSolventH₂ Pressure (atm)Temp. (°C)Substrate/Catalyst RatioYield (%)Enantiomeric Excess (ee, %)
RuBr₂[(R)-BINAP]Methyl 2,2-dimethyl-3-oxobutanoateCH₂Cl₂1002510009996 (R)
[RuCl(p-cymene)((R)-BINAP)]ClMethyl 2,2-dimethyl-3-oxobutanoateCH₃OH50502000>9598 (R)
Ru(OAc)₂[(R)-BINAP]Methyl 2,2-dimethyl-3-oxobutanoateC₂H₅OH10023200010099 (R)

Note: The data presented is for the analogous substrate, methyl 2,2-dimethyl-3-oxobutanoate, and serves as a representative performance indicator.[1]

Experimental Protocols

A detailed experimental protocol for the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst is provided below. This procedure can be adapted for this compound.

In situ Preparation of the Ru-BINAP Catalyst and Asymmetric Hydrogenation

Materials:

  • [RuCl₂(benzene)]₂

  • (R)- or (S)-BINAP

  • This compound

  • Anhydrous, degassed methanol

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (1 mol%) and the selected enantiomer of BINAP (2.2 mol%). Anhydrous, degassed dimethylformamide (DMF) is added, and the mixture is stirred at 100°C for 10 minutes. The solvent is then removed under high vacuum to yield the pre-catalyst.

  • Hydrogenation Reaction: The autoclave is charged with the pre-catalyst and the substrate, this compound (1 equivalent). The vessel is sealed and purged several times with hydrogen gas. Anhydrous, degassed methanol is added via syringe.

  • The autoclave is pressurized with hydrogen to the desired pressure (e.g., 50-100 atm) and the reaction mixture is stirred vigorously at the desired temperature (e.g., 25-50°C).

  • The reaction progress is monitored by analyzing aliquots via gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired methyl 3-hydroxy-2,2-dimethyl-4-oxopentanoate.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.

Logical Workflow for Catalyst Selection

The selection of an optimal catalyst and reaction conditions is a systematic process. The following diagram illustrates a typical workflow for screening catalysts for the asymmetric hydrogenation of a β-keto ester like this compound.

Catalyst_Selection_Workflow start Define Target: Asymmetric Hydrogenation of This compound lit_review Literature Review: Identify promising catalyst classes (e.g., Ru-phosphine, Rh-phosphine) start->lit_review catalyst_synthesis Synthesize or Procure Candidate Catalysts lit_review->catalyst_synthesis initial_screening Initial Catalyst Screening (Small Scale) catalyst_synthesis->initial_screening analysis1 Analyze Yield and Enantioselectivity (GC/HPLC) initial_screening->analysis1 condition_optimization Reaction Condition Optimization (Solvent, Temperature, Pressure) analysis2 Analyze Yield and Enantioselectivity (GC/HPLC) condition_optimization->analysis2 substrate_scope Evaluate Substrate Scope (if necessary) analysis3 Analyze Yield and Enantioselectivity (GC/HPLC) substrate_scope->analysis3 scale_up Scale-up and Process Validation final_catalyst Select Final Catalyst System scale_up->final_catalyst analysis1->lit_review No analysis1->condition_optimization Promising results? analysis2->initial_screening No analysis2->substrate_scope Optimized? analysis3->condition_optimization No analysis3->scale_up Robust?

Caption: Catalyst selection workflow for asymmetric hydrogenation.

This guide provides a foundational understanding of the catalytic systems available for the asymmetric hydrogenation of this compound. The Ru-BINAP family of catalysts stands out for its high efficiency and enantioselectivity. Researchers and process chemists are encouraged to use the provided data and protocols as a starting point for their specific applications, with the understanding that optimization for the target substrate will be necessary to achieve the best results.

References

A Comparative Guide to the Quantum Chemical Profile of Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the quantum chemical properties of Methyl 2,2-dimethyl-4-oxopentanoate, a β-keto ester of interest in various chemical and pharmaceutical contexts. Due to the limited availability of direct experimental and computational data for this specific molecule, this document serves as a template, outlining a robust computational protocol and presenting comparative data from closely related analogs. This approach allows for the meaningful prediction and understanding of the target molecule's behavior.

Data Presentation: A Comparative Analysis

The following tables summarize key quantum chemical and experimental data. Table 1 details the calculated properties for this compound based on a recommended computational protocol, while Table 2 provides a comparison with experimentally and computationally determined values for analogous β-keto esters.

Table 1: Calculated Quantum Chemical Properties of this compound

PropertyCalculated ValueUnit
Geometric Parameters
C=O (ester) bond length[value]Å
C=O (ketone) bond length[value]Å
C-C-C bond angle (backbone)[value]Degrees
Electronic Properties
Dipole Moment[value]Debye
HOMO Energy[value]eV
LUMO Energy[value]eV
HOMO-LUMO Gap[value]eV
Spectroscopic Data
C=O (ester) vibrational freq.[value]cm⁻¹
C=O (ketone) vibrational freq.[value]cm⁻¹
¹³C NMR Chemical Shift (C=O, ester)[value]ppm
¹³C NMR Chemical Shift (C=O, ketone)[value]ppm

[Note: The values in this table are placeholders and would be populated by performing the calculations as described in the Experimental Protocols section.]

Table 2: Comparative Data of Analogous β-Keto Esters

MoleculePropertyValueReference
Methyl 4-methyl-2-oxopentanoate Molecular Weight144.17 g/mol --INVALID-LINK--
¹³C NMR SpectraAvailable--INVALID-LINK--
IR SpectraAvailable--INVALID-LINK--
Methyl 2,4-dimethyl-3-oxopentanoate Molecular Weight158.19 g/mol --INVALID-LINK--[1]
XLogP31.6--INVALID-LINK--[1]
Generic β-keto esters C=O Vibrational Frequency~1720-1750 cm⁻¹General Spectroscopic Data
¹H NMR (keto form, -CH₂-)~3.4-3.6 ppm[2]

Experimental Protocols

The following section details the recommended computational and experimental methodologies for a comprehensive analysis of this compound.

Quantum Chemical Calculations

A robust and widely accepted method for the quantum chemical analysis of organic molecules involves Density Functional Theory (DFT).[3] The following protocol is recommended for accurate and reproducible results:

  • Software: Gaussian 16 or a comparable quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the M06-2X functional. This functional is known to provide a good balance of accuracy and computational efficiency for main-group organic molecules.[1] An alternative and also widely used functional is B3LYP.

  • Basis Set: The def2-TZVP basis set is recommended for a high level of accuracy.[1] A more computationally economical, yet often sufficient, alternative is the 6-31G* basis set.

  • Geometry Optimization: The molecular geometry of this compound should be fully optimized without any symmetry constraints.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical infrared spectra.

  • Property Calculations: Electronic properties such as dipole moment, HOMO-LUMO energies, and NMR chemical shifts can be calculated on the optimized geometry.

  • Solvation Model: To simulate a more realistic environment, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed using a relevant solvent (e.g., water, chloroform).

Experimental Synthesis and Characterization

For the validation of computational results, experimental data is invaluable. The synthesis and characterization of this compound would typically involve:

  • Synthesis: The synthesis of β-keto esters can be achieved through various methods, such as the reaction of a ketone with an ester in the presence of a strong base.[4]

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. In β-keto esters, the presence of keto-enol tautomerism can be investigated, although many are predominantly in the keto form.[2]

    • Infrared (IR) Spectroscopy: The characteristic C=O stretching frequencies for the ester and ketone functional groups provide key diagnostic information.

    • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition. Fragmentation patterns can also provide structural insights.[5]

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for a comparative quantum chemical study of this compound.

G cluster_input Input cluster_computation Quantum Chemical Calculations cluster_output Calculated Data cluster_comparison Comparative Analysis mol_structure Molecular Structure of This compound dft_calc DFT Calculations (e.g., M06-2X/def2-TZVP) mol_structure->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation geom_opt->prop_calc geom_data Optimized Geometry (Bond Lengths, Angles) geom_opt->geom_data spec_data Spectroscopic Data (IR, NMR) freq_calc->spec_data elec_data Electronic Properties (HOMO, LUMO, Dipole Moment) prop_calc->elec_data comparison Data Comparison and Validation geom_data->comparison elec_data->comparison spec_data->comparison exp_data Experimental Data of Analogs (NMR, IR, etc.) exp_data->comparison lit_data Literature Computational Data of Analogs lit_data->comparison

Caption: Workflow for the quantum chemical analysis and comparison of this compound.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 2,2-dimethyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of Methyl 2,2-dimethyl-4-oxopentanoate (CAS No. 66372-99-4). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.[1] The minimum required PPE for handling this compound is outlined below.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.[2][3]Protects eyes from splashes and vapors. Standard safety glasses do not offer sufficient protection against chemical splashes.[3]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended for their resistance to a variety of organic solvents.[2] For prolonged contact or handling larger quantities, consider double gloving or using heavier-duty gloves.Prevents skin contact, which can cause irritation (H315).
Body Protection Laboratory CoatA flame-resistant lab coat with long sleeves is required.Protects skin and personal clothing from spills and splashes.[4]
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., type ABEK) when working outside of a fume hood or if ventilation is inadequate.Prevents inhalation of vapors, which may cause respiratory irritation (H335).
Footwear Closed-Toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory.[4]Protects feet from spills and falling objects.

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.[5][6]

2.1. Handling Protocol

  • Work Area Preparation : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7] Ensure the work area is clean and free of incompatible materials.

  • Personal Protective Equipment : Before handling, don all required PPE as specified in the table above.

  • Dispensing : Use appropriate tools (e.g., pipettes, graduated cylinders) for transferring the liquid. Avoid mouth pipetting.

  • Heating : If heating is required, use a water bath, heating mantle, or sand bath. Avoid open flames as the compound is a combustible liquid.

  • Spill Preparedness : Keep a spill kit readily accessible. The kit should contain absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags.

2.2. Storage Protocol

  • Containers : Keep the container tightly closed when not in use.[8]

  • Location : Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8]

  • Compatibility : Store away from strong oxidizing agents, strong bases, and strong acids.

  • Labeling : Ensure the container is clearly labeled with the chemical name and associated hazards.[5]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

3.1. Waste Collection

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a designated and properly labeled hazardous waste container.

  • Do not mix this waste with other incompatible waste streams.

3.2. Waste Disposal

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. For minor residual amounts in laboratory settings, consult your institution's specific guidelines, as some may permit disposal down the drain with copious amounts of water for very small quantities of similar organic compounds, though this is not a general recommendation.[9]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Start: Handling this compound assess_hazards Assess Hazards (SDS, H315, H319, H335) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe prep_work_area Prepare Work Area (Fume Hood, Spill Kit) don_ppe->prep_work_area dispense Dispense Chemical prep_work_area->dispense perform_exp Perform Experiment dispense->perform_exp spill Spill? perform_exp->spill cleanup_spill Follow Spill Cleanup Protocol spill->cleanup_spill Yes dispose_waste Dispose of Waste (Segregated, Labeled Container) spill->dispose_waste No cleanup_spill->dispose_waste clean_area Clean Work Area dispose_waste->clean_area remove_ppe Remove PPE clean_area->remove_ppe end End remove_ppe->end

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.